5-Aminopyrazine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-aminopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGJSUOZDZWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502954 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89323-09-1 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Aminopyrazine-2-carboxamide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-aminopyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide furnishes a plausible and detailed synthetic protocol based on established methods for analogous pyrazine carboxamides. Furthermore, it presents a comparative analysis of characterization data from closely related compounds to predict and understand the physicochemical properties of this compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved from its corresponding carboxylic acid precursor, 5-aminopyrazine-2-carboxylic acid. The primary transformation involves the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. Several methods are applicable for this conversion, generally proceeding through the activation of the carboxylic acid moiety followed by amination.
A robust and widely employed method involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This approach is favored for its mild reaction conditions and the generation of gaseous byproducts, which simplifies purification.
Experimental Protocol: Synthesis via CDI Coupling
This protocol is adapted from methodologies reported for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.
Materials:
-
5-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ammonia solution (e.g., 7N in Methanol or aqueous solution)
-
Anhydrous Diethyl Ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated N-acylimidazole intermediate. The progress of the activation can be monitored by the evolution of carbon dioxide gas.
-
-
Amidation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of ammonia (a significant excess, e.g., 5-10 equivalents) to the activated carboxylic acid derivative.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the amidation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, pour the mixture into cold water.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization
The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below is a summary of the expected characterization data, based on the analysis of structurally similar aminopyrazine carboxamide derivatives.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range |
| Molecular Formula | C₅H₆N₄O |
| Molecular Weight | 138.13 g/mol |
| Appearance | Expected to be a solid (e.g., white to pale yellow) |
| Melting Point (°C) | Expected to be in the range of 200-300 °C |
| Solubility | Likely soluble in DMSO, sparingly soluble in water and common organic solvents |
Spectroscopic Data (Predicted and Comparative)
The following table summarizes the expected spectroscopic features of this compound, with comparative data from related N-substituted 5-amino-N-phenylpyrazine-2-carboxamides.[1]
| Spectroscopic Technique | Expected Features for this compound | Comparative Data for N-substituted 5-amino-N-phenylpyrazine-2-carboxamides[1] |
| ¹H NMR (in DMSO-d₆) | - Singlet for the amide protons (CONH₂) - Two singlets or doublets for the pyrazine ring protons - Singlet for the amino protons (NH₂) | - CONH proton: δ 9.90-10.57 ppm (singlet) - Pyrazine H3 and H6 protons: δ 8.62 and 7.92 ppm (singlets/doublets) - NH₂ protons: δ ~7.3 ppm (broad singlet) |
| ¹³C NMR (in DMSO-d₆) | - Signal for the amide carbonyl carbon (C=O) - Signals for the pyrazine ring carbons | - Amide C=O: δ ~162-163 ppm - Pyrazine ring carbons: δ ~130-158 ppm |
| IR Spectroscopy (cm⁻¹) | - N-H stretching vibrations for the amino and amide groups - C=O stretching vibration for the amide carbonyl - C-N stretching and ring vibrations | - N-H stretches (NH, NH₂): 3100-3500 cm⁻¹ - C=O stretch (CONH): ~1670 cm⁻¹ - Aromatic C=C and C=N stretches: 1400-1600 cm⁻¹ |
| Mass Spectrometry (MS) | - Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 138 or 139, respectively. | - Consistent with the calculated molecular weights of the respective derivatives. |
Visualizing the Workflow
The following diagrams illustrate the general synthetic and characterization workflow for this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide outlines a practical approach to the synthesis and characterization of this compound. While direct and detailed literature on this specific compound is sparse, the provided methodologies, based on the synthesis of closely related analogues, offer a solid foundation for its preparation and structural verification. The comparative characterization data serves as a valuable reference for researchers and scientists working on the development of novel pyrazine-based compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental procedures should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopyrazine-2-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule, this guide presents a combination of calculated values, data from the closely related and well-studied antitubercular drug pyrazinamide, and detailed standard experimental protocols for the determination of these critical parameters.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior, from formulation and manufacturing to its pharmacokinetic and pharmacodynamic profile. Key parameters such as solubility, lipophilicity, and ionization state are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).
Data Summary
The following table summarizes the available quantitative data for this compound and its structural analog, pyrazinamide. This allows for a comparative assessment and provides a foundational dataset for research and development activities.
| Property | This compound | Pyrazinamide (for comparison) |
| Chemical Structure | ||
| CAS Number | 89323-09-1[1] | 98-96-4[2] |
| Molecular Formula | C₅H₆N₄O[1][3] | C₅H₅N₃O[2] |
| Molecular Weight | 138.13 g/mol [1][3] | 123.11 g/mol [2] |
| Melting Point | No experimental data available. | 189 - 191 °C |
| Solubility (in water) | No experimental data available. Predicted to be soluble. | 15 mg/mL[4] |
| pKa (acidic) | No experimental data available. | Not applicable. |
| pKa (basic) | No experimental data available. | ~0.5 (for the pyrazine nitrogen)[4] |
| LogP | -0.8 (Calculated)[3] | -0.6 (Experimental)[2] |
| Topological Polar Surface Area (TPSA) | 94.9 Ų[3] | 68.9 Ų[2] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.
Principle: The temperature at which a crystalline solid transitions to a liquid is measured. Pure compounds typically exhibit a sharp melting point range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a compound at different pH values.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously measured with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its distribution between an aqueous and an organic phase.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Methodology:
-
Preparation: A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other) in a sealed container.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Phase Separation: The n-octanol and water layers are carefully separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Proposed Mechanism of Action of Pyrazinamide
Given the structural similarity, the established mechanism of action for pyrazinamide provides a valuable framework for understanding the potential biological activity of this compound. The following diagram illustrates the key steps in pyrazinamide's activation and proposed targets within Mycobacterium tuberculosis.[5][6][7][8][9]
Caption: Proposed mechanism of action for Pyrazinamide.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the logical steps involved in determining the equilibrium solubility of a compound using the shake-flask method.[10][11][12][13]
Caption: Workflow for shake-flask solubility determination.
References
- 1. chemscene.com [chemscene.com]
- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminopyrazine carboxamide | C5H6N4O | CID 280292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazinamide | 98-96-4 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
The Core Mechanism of Action of 5-Aminopyrazine-2-carboxamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5-aminopyrazine-2-carboxamide and its structurally related derivatives. While this compound itself is a core scaffold, its biological activity is significantly influenced by substitutions on the pyrazine ring and the carboxamide nitrogen. This document synthesizes findings from various studies, focusing on the antimicrobial and anticancer properties of these compounds. We present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a crucial building block for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of activities, including antimycobacterial, antibacterial, antiviral, and anticancer effects. Understanding the precise mechanism of action is paramount for the rational design of more potent and selective drug candidates. This guide delves into the current understanding of how these molecules exert their biological effects at a molecular level.
Antimicrobial Mechanism of Action
Derivatives of aminopyrazine-2-carboxamide have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis. The mechanism of action appears to differ from that of the structurally similar antitubercular drug pyrazinamide, offering potential for activity against resistant strains.
Inhibition of Prolyl-tRNA Synthetase (ProRS)
A primary mechanism of action for certain 3-acylaminopyrazine-2-carboxamide derivatives is the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS).[1][2] This enzyme is essential for protein synthesis, catalyzing the attachment of proline to its corresponding tRNA. By competitively binding to the ATP-binding site of ProRS, these compounds mimic the adenine core of ATP, thereby blocking the enzyme's function and leading to the cessation of protein synthesis and bacterial death.[1] The unsubstituted carboxamide at the C-2 position plays a critical role in this interaction through hydrogen bonding with the enzyme.[1]
References
The Ascendant Therapeutic Potential of 5-Aminopyrazine-2-carboxamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, 5-aminopyrazine-2-carboxamide and its analogues are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, anti-infective, and kinase inhibitory properties. This document synthesizes available quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Pyrazine and its derivatives are integral to the development of numerous therapeutic agents. The this compound core, in particular, has been the subject of extensive research, leading to the discovery of potent molecules with diverse biological activities. These activities stem from the unique electronic properties of the pyrazine ring and the ability of the carboxamide and amino groups to form crucial hydrogen bond interactions with biological targets. This guide will delve into the key therapeutic areas where these derivatives have shown promise.
Anticancer Activity
Derivatives of this compound have exhibited significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, most notably through the inhibition of protein kinases.
Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer.
Aminopyrazine derivatives have been explored as inhibitors of the mitotic kinase Nek2.[1]
Aminopyrazole carboxamide derivatives have been identified as potent covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[2]
3-Amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various cancers.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 20 (R' = 4-CF3) | HepG2 | Cytotoxicity | 41.4 | [3] |
| Compound 10 | HepG2 | Cytotoxicity | 389 | [3] |
| Compound 16 | HepG2 | Cytotoxicity | >250 | [3] |
| Compound 17 | HepG2 | Cytotoxicity | >50 | [3] |
Anti-infective Activity
This compound derivatives have been evaluated for their activity against a range of pathogens, including bacteria, fungi, viruses, and mycobacteria.
Antibacterial and Antifungal Activity
A number of derivatives have shown inhibitory activity against various bacterial and fungal strains of clinical significance.
Antiviral Activity
Certain 5-amino-N-phenylpyrazine-2-carboxamides have demonstrated moderate activity against influenza A viruses.
Antimycobacterial Activity
While some earlier series of 5-aminopyrazinamide derivatives with a free amino group at position 5 showed no significant antimycobacterial activity, other structural modifications have yielded compounds with notable activity.[3] For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown significant activity against M. tuberculosis H37Rv.
Quantitative Anti-infective Data
The following tables summarize the in vitro anti-infective activity of selected this compound derivatives.
Table 2: Antibacterial and Antifungal Activity
| Compound ID/Name | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) | Reference |
| Compound 3 | Staphylococcus aureus | 62.5 | - | - | [4][5] |
| Compound 11 | Pseudomonas aeruginosa | 250 | - | - | [4] |
| Compound 10 | Various | 250-500 | Trichophyton interdigitale | 62.5 | [3] |
| Compound 11 | Various | 250 | Trichophyton interdigitale | 125 | [3] |
| Compound 20 (R' = 4-CF3) | S. aureus, MRSA, S. epidermidis | 31.25 - 62.5 | Trichophyton interdigitale | 62.5 | [3] |
Table 3: Antiviral Activity against Influenza A Viruses
| Compound ID/Name | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |
| Compound 5 | Influenza A/H1N1 | 35 | >100 | [4] |
| Compound 6 | Influenza A/H1N1 | 45 | >100 | [4] |
| Compound 7 | Influenza A/H1N1 | 25 | >100 | [4] |
Table 4: Antimycobacterial Activity
| Compound ID/Name | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| 5-alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 0.78 - 3.13 | ~3 - 12 | [5] |
| Compound 17 | M. tuberculosis H37Rv | 12.5 | 46 | [3][6] |
Experimental Protocols
Synthesis of 5-Amino-N-phenylpyrazine-2-carboxamides
A general method for the synthesis of 5-amino-N-phenylpyrazine-2-carboxamides involves the amination of a 5-chloropyrazine precursor.[4]
-
Starting Material: 5-chloro-N-phenylpyrazine-2-carboxamide derivatives.
-
Reagents: Aqueous solution of ammonia, Methanol (co-solvent).
-
Procedure:
-
The starting 5-chloro derivative is placed in a closed tube.
-
A solution of aqueous ammonia in methanol is added.
-
The reaction is subjected to microwave irradiation. The closed system allows the reaction to proceed above the atmospheric boiling point of the solvents under elevated pressure, preventing the escape of volatile ammonia.
-
The product is purified after the reaction is complete.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be determined using various assay formats, such as radiometric or luminescence-based methods.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase reaction buffer, test compounds, microplates, and detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction and quantify the kinase activity using an appropriate detection method (e.g., measuring the incorporation of radiolabeled phosphate or the amount of ADP produced).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell lines, culture medium, MTT solution, solubilization solution (e.g., DMSO), 96-well plates, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Materials: Microbial strains, broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), test compounds, 96-well microplates, and an incubator.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microplate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Materials: Host cell line (e.g., MDCK for influenza), virus stock, culture medium, test compounds, 96-well plates, and a microscope.
-
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Treat the cells with different concentrations of the test compound.
-
Infect the cells with a specific amount of virus.
-
Include a cell control (no virus), a virus control (no compound), and a positive control (a known antiviral drug).
-
Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (e.g., 48-72 hours).
-
Visually assess the percentage of CPE in each well under a microscope.
-
The EC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a generalized experimental workflow.
Conclusion
This compound derivatives represent a versatile and promising scaffold in modern drug discovery. The diverse biological activities, including potent anticancer, antibacterial, antiviral, and antimycobacterial effects, highlight the therapeutic potential of this chemical class. The ability of these compounds to inhibit key enzymes such as kinases provides a clear mechanism for their anticancer properties. Further optimization of the this compound core, guided by the structure-activity relationships and mechanistic insights discussed in this guide, is expected to lead to the development of novel and effective therapeutic agents. This document serves as a foundational resource for researchers dedicated to advancing the clinical translation of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The 5-Aminopyrazine-2-carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazine-2-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this important pharmacophore, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical molecular interactions and synthetic pathways. Its derivatives have shown considerable promise in the development of novel therapeutic agents, particularly in the realms of oncology, virology, and microbiology.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves multi-step sequences, often commencing from commercially available pyrazine precursors. A common strategy involves the initial formation of a pyrazine-2-carboxylic acid, followed by amidation and subsequent functionalization of the amino group.
General Synthetic Workflow
A generalized synthetic route to N-substituted 3-aminopyrazine-2-carboxamides is outlined below. This process often begins with the esterification of the corresponding carboxylic acid, followed by amidation.
Caption: General synthetic scheme for N-substituted 3-aminopyrazine-2-carboxamides.
A frequently employed method for the synthesis of N-benzyl derivatives involves the esterification of 3-aminopyrazine-2-carboxylic acid in methanol with sulfuric acid, followed by microwave-assisted amidation with the appropriate benzylamine in the presence of ammonium chloride.[1] Another approach utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent amidation.[1]
Experimental Protocol: Synthesis of N-benzyl-3-aminopyrazine-2-carboxamides[1]
-
Esterification: 3-Aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL) and cooled to 0°C. Concentrated sulfuric acid (3.2 mL) is added dropwise. The reaction mixture is stirred at room temperature for 48 hours.
-
Work-up: The mixture is poured into water (27 mL) and neutralized to pH 7 with sodium bicarbonate. The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is filtered and collected.
-
Amidation: Methyl 3-aminopyrazine-2-carboxylate (0.65 mmol), a substituted benzylamine (1.95 mmol), and ammonium chloride (0.19 mmol) are combined in methanol (2 mL) in a microwave reaction tube.
-
Microwave Synthesis: The reaction is heated in a microwave reactor. The specific time and temperature are dependent on the substrate.
-
Purification: The resulting product is purified by an appropriate method, such as crystallization or chromatography, to yield the desired N-benzyl-3-aminopyrazine-2-carboxamide.
Pharmacological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a wide array of pharmacological activities. Below are tables summarizing some of the key quantitative data for their antimycobacterial, antibacterial, and anticancer effects.
Antimycobacterial Activity
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [2] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | - | 6 | [3] |
| 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | - | 42 | [3] |
Antibacterial and Antifungal Activity
| Compound | Target Organism | MIC (µM) | Reference |
| 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Pseudomonas aeruginosa | 250 | [2] |
| 3-amino-N-heptylpyrazine-2-carboxamide | Various bacterial strains | 250 | [2] |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 | [2] |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 62.5 | [2] |
Anticancer Activity (Kinase Inhibition)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gilteritinib (a pyrazine-2-carboxamide drug) | FLT3/AXL | - | [4] |
| Darovasertib (a pyrazine-2-carboxamide derivative) | PKC | - | [4] |
| Prexasertib (a pyrazine-based CHK1 inhibitor) | CHK1 | 1.4 | [4] |
Mechanism of Action: Insights into Kinase Inhibition
A significant portion of the anticancer activity of aminopyrazine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. Structural biology studies have provided detailed insights into their mechanism of action.
Inhibition of Nek2 Kinase
Certain aminopyrazine inhibitors have been shown to bind to an unusual, inactive conformation of the mitotic kinase Nek2, known as the "Tyr-down" conformation.[5] This binding mode prevents the kinase from adopting its active state, thereby inhibiting both its autophosphorylation and the phosphorylation of its substrates.
Caption: Inhibition of Nek2 kinase by stabilizing an inactive conformation.
The aminopyrazine core typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5] Substituents on the pyrazine ring can then occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[5]
Biological Assay Protocols
The evaluation of the pharmacological activity of this compound derivatives requires a suite of standardized biological assays.
Protocol: Minimum Inhibitory Concentration (MIC) Assay[6]
The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Protocol: Kinase Inhibition Assay[5][7]
-
Reagents: Prepare solutions of the kinase, a suitable substrate (often a peptide), ATP, and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays (e.g., using phosphospecific antibodies).
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Anticancer Signaling Pathways
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. While specific pathways can vary depending on the compound and cancer type, a general model involves the induction of apoptosis.
Caption: A potential signaling pathway for anticancer activity.
Inhibition of key kinases by these compounds can disrupt signaling cascades that are essential for cancer cell survival. This can lead to the activation of the intrinsic or extrinsic apoptotic pathways, ultimately resulting in programmed cell death.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 5-Aminopyrazine-2-carboxamide (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 5-Aminopyrazine-2-carboxamide, a key heterocyclic amide with significant potential in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific compound, this guide leverages data from closely related structural analogs to provide a comprehensive analytical profile, encompassing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of similar pyrazine derivatives.[1] These values serve as a robust reference for the identification and characterization of this compound.
¹H NMR (Proton NMR) Data
The expected ¹H NMR chemical shifts for this compound are presented below. The pyrazine ring protons typically appear as doublets in the aromatic region, while the amide and amine protons are also expected in distinct regions of the spectrum.[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (Pyrazine Ring) | ~8.20 | d | ~1.5 |
| H6 (Pyrazine Ring) | ~7.80 | d | ~1.5 |
| -CONH₂ (Amide) | 8.80 - 10.85 (in DMSO-d₆) | s (broad) | - |
| -NH₂ (Amine) | ~7.50 | s (broad) | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The solvent can significantly influence the chemical shifts of labile protons (-CONH₂ and -NH₂). The data for the amide proton is based on derivatives measured in DMSO-d₆.[1]
¹³C NMR (Carbon-13 NMR) Data
The anticipated ¹³C NMR chemical shifts for this compound are outlined below. The carboxamide carbon is a key diagnostic signal, typically found significantly downfield.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide Carbonyl) | 163 - 167 |
| C2 (Pyrazine Ring) | ~155 |
| C5 (Pyrazine Ring) | ~147 |
| C3 (Pyrazine Ring) | ~131 |
| C6 (Pyrazine Ring) | ~126 |
Note: The chemical shifts are based on data from various aminopyrazine-2-carboxamide derivatives.[1]
IR (Infrared) Spectroscopy Data
The characteristic infrared absorption frequencies for this compound are crucial for identifying its functional groups. The table below highlights the key vibrational modes.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amine & Amide) | Stretching | 3500 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Amide I) | Stretching | 1685 - 1640 |
| N-H (Amine/Amide) | Bending (Scissoring) | 1650 - 1580 |
| C=N & C=C (Aromatic Ring) | Stretching | 1600 - 1400 |
Note: The C=O stretching frequency is a strong and characteristic band for the amide group.[1][2]
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.[3]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.[3]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.[3]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.[4]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the spectrometer.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazine derivative like this compound, a process central to drug discovery and development.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)
An In-depth Technical Guide to the Therapeutic Targets of 5-Aminopyrazine-2-carboxamide Analogs
Executive Summary: The pyrazine scaffold is a privileged motif in medicinal chemistry, and its derivatives, particularly this compound analogs, are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their potential therapeutic targets in oncology and infectious diseases. This document synthesizes quantitative data from recent studies, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes key mechanisms and pathways to facilitate further research and drug development. The primary therapeutic targets identified include Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy and mycobacterial Prolyl-tRNA Synthetase (ProRS) for the treatment of tuberculosis.
A significant area of investigation for pyrazine-2-carboxamide derivatives is their potential as anticancer agents, specifically as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Genetic abnormalities in FGFRs are linked to various malignant cancers, making them a crucial target for targeted cancer therapy.[1]
Mechanism of Action
Analogs of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been designed as novel FGFR inhibitors.[1] These compounds are developed by scaffold hopping from existing pyrimidine-based inhibitors.[1] The mechanism involves the inhibitor binding to the ATP-binding site of the FGFR kinase domain, preventing the activation of downstream signaling pathways crucial for cell growth, proliferation, and migration.[1][2] The inhibition of FGFR blocks major signaling cascades, including the MAPK, AKT, and PLCγ pathways.[1] Molecular docking studies suggest that these pyrazine derivatives can effectively fit within the binding site of FGFR2.[1][2]
Caption: Inhibition of FGFR by a this compound analog blocks downstream MAPK and AKT pathways.
Quantitative Data: In Vitro FGFR Inhibition
Structure-activity relationship (SAR) studies have led to the identification of potent pan-FGFR inhibitors. Compound 18i emerged as a lead compound with significant activity against FGFR1-4.[1]
| Compound | Target | IC₅₀ (nM) |
| 18i | FGFR1 | 1.5 |
| FGFR2 | 0.8 | |
| FGFR3 | 2.1 | |
| FGFR4 | 1.2 | |
| Source: Data synthesized from ACS Medicinal Chemistry Letters.[1] |
Experimental Protocols
Synthesis of 3-Amino-pyrazine-2-carboxamide FGFR Inhibitors (General Protocol): The synthesis of these derivatives involves a multi-step process. A key intermediate is prepared via nitro group reduction and amide condensation.[1] The final compounds are typically synthesized through Suzuki cross-coupling reactions, where various boronic acids or boronate esters are coupled to a pyrazine core structure in the presence of a palladium catalyst like Pd(dppf)Cl₂–CH₂Cl₂ and a base such as Na₂CO₃.[1] The reactions are often carried out in a solvent mixture like 1,4-dioxane/H₂O at elevated temperatures.[1]
In Vitro FGFR Kinase Assay: The inhibitory activity of the synthesized compounds against FGFR kinases is determined using a biochemical assay. This typically involves incubating the recombinant human FGFR1/2/3/4 enzymes with the test compound at various concentrations, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through an ELISA-based method or by using radio-labeled ATP (³²P-ATP) and measuring its incorporation into the substrate. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curves.
Cell-Based Proliferation Assay: The antitumor activity of the compounds is evaluated in cancer cell lines with known FGFR abnormalities. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. The IC₅₀ values are determined by plotting cell viability against the compound concentration.
Anti-infective Activity: Targeting Mycobacterial Prolyl-tRNA Synthetase (ProRS)
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[3] The molecular target for these compounds is believed to be the essential enzyme Prolyl-tRNA Synthetase (ProRS).[3]
Mechanism of Action
These analogs are designed as adenosine-mimicking derivatives.[3] They function as ATP-competitive inhibitors of mycobacterial ProRS. The inhibitor binds to the ATP-binding site within the enzyme's catalytic domain, preventing the ligation of proline to its corresponding tRNA.[3] This action halts protein synthesis, ultimately leading to bacterial death. This mechanism is distinct from that of currently used antitubercular agents, making these compounds effective against MDR strains.[3]
Caption: Competitive inhibition of mycobacterial ProRS by a 3-aminopyrazine-2-carboxamide analog.
Quantitative Data: Antimycobacterial Activity
Several 3-acylaminopyrazine-2-carboxamide derivatives have been evaluated for their in vitro activity against various mycobacterial strains. The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides.[3]
| Compound | R' Substituent | M. tuberculosis H37Rv MIC (µg/mL) |
| 17 | 2,4-dimethoxyphenyl | 12.5 |
| 10 | hexyl | 500 |
| 11 | heptyl | 250 |
| Source: Data synthesized from Molecules.[4] |
| Compound | R' Substituent | M. tuberculosis H37Rv MIC (µg/mL) |
| 4 | 4'-Iodo | 3.9 |
| 12 | 4'-Bromo | 1.95 - 3.9 |
| 15 | 4'-Chloro | 1.95 - 3.9 |
| Source: Data synthesized from International Journal of Molecular Sciences.[3] |
Experimental Protocols
Synthesis of 3-Acylaminopyrazine-2-carboxamide ProRS Inhibitors (General Protocol): The synthesis begins with a suitable 3-aminopyrazine-2-carboxamide core.[3] Acylation of the 3-amino group is performed using various acyl chlorides or carboxylic acids (with a coupling agent) to introduce different substituents. For instance, to produce 3-(4-nitrobenzamido)pyrazine-2-carboxamide, the core is reacted with 4-nitrobenzoyl chloride. Subsequent reduction of the nitro group, often using zinc and acetic acid in ethanol, yields the corresponding amino derivative.[3]
Antimycobacterial Susceptibility Testing (Broth Microdilution Method): The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis (e.g., H37Rv strain) and other mycobacteria is determined using a standard broth microdilution method. The compounds are serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in 96-well microtiter plates. A standardized inoculum of the mycobacterial strain is added to each well. The plates are incubated at 37°C for a defined period (e.g., 7-14 days). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Anti-infective and Biological Activities
Beyond targeted anticancer and antimycobacterial applications, this compound analogs have been evaluated for a broader range of biological effects.
Antibacterial and Antifungal Activity
Studies on various N-substituted 3-aminopyrazine-2-carboxamides and 5-amino-N-phenylpyrazine-2-carboxamides have revealed moderate to weak antibacterial and antifungal activities.[4][5][6] For example, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide showed moderate activity against Staphylococcus aureus with a MIC of 62.5 µM.[5][6] Among alkyl derivatives, antibacterial activity was observed to increase with the length of the carbon side chain.[4] Antifungal activity was noted in several structural subtypes, particularly against Trichophyton interdigitale and Candida albicans.[4]
Antiviral Activity
Several 5-amino-N-phenylpyrazine-2-carboxamide compounds demonstrated moderate antiviral activity against influenza A viruses, with activity levels in the tens of micromolar range.[5][6]
General Experimental Workflow
The discovery and evaluation of these bioactive compounds typically follow a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow for the development of this compound analogs.
Conclusion and Future Directions
Analogs of this compound represent a versatile and promising scaffold for the development of novel therapeutics. The identification of specific molecular targets such as FGFRs and mycobacterial ProRS provides a strong foundation for rational drug design and optimization. The demonstrated efficacy against drug-resistant mycobacterial strains is particularly significant. Future research should focus on optimizing the potency and pharmacokinetic properties of lead compounds, expanding the investigation of their mechanisms of action, and exploring their potential against a wider range of therapeutic targets. The continued application of SAR studies, guided by molecular modeling and comprehensive biological evaluation, will be crucial in translating the therapeutic potential of this chemical class into clinical candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 6. csfarmacie.cz [csfarmacie.cz]
An In-depth Technical Guide to 5-Aminopyrazine-2-carboxamide Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 5-aminopyrazine-2-carboxamide, a core scaffold for potent antiviral agents. The document delves into their synthesis, mechanism of action, and a comparative analysis of their biological activities, with a particular focus on the prominent antiviral drug favipiravir (T-705) and its close analogs.
Introduction to this compound Analogs
The pyrazine-carboxamide scaffold has been a subject of intensive research for over two decades, leading to the development of broad-spectrum antiviral compounds.[1][2] The most notable derivative is favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705), which is approved for treating influenza infections in several countries and has been investigated for its efficacy against other RNA viruses, including SARS-CoV-2.[1][2] This guide explores the structure-activity relationships, pharmacokinetic properties, and the methodologies used to evaluate these promising antiviral agents.
Mechanism of Antiviral Activity
The primary mechanism of action for many antiviral pyrazine-carboxamide derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][3] These compounds are typically pro-drugs that require intracellular conversion to their active form.
In the case of favipiravir, it is metabolized by host cell enzymes into its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][3] This process involves an initial conversion to the ribose 5'-monophosphate (T-705-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by subsequent phosphorylation to the triphosphate form by cellular kinases.[1] T-705-RTP then acts as a substrate for the viral RdRp, where it is incorporated into the nascent viral RNA strand, leading to chain termination and inhibition of viral replication.[4] The non-fluorinated analog, T-1105, follows a similar activation pathway to its active triphosphate form, T-1105-RTP.[1][5]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound analogs is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of Favipiravir (T-705) and Analogs against Various RNA Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 µg/mL | > 2000 µg/mL | > 3636 | [1] |
| Chikungunya virus (CHIKV) | Vero | 25 ± 3 | > 1000 | > 40 | [1] | |
| Zika virus | Vero | - | - | - | [6] | |
| SARS-CoV-2 | Vero E6 | 61.88 | > 400 | > 6.46 | [1][6] | |
| T-1105 | Influenza A (H1N1) | - | - | - | - | [5] |
| Chikungunya virus (CHIKV) | Vero | 7.0 ± 1 | > 1000 | > 142 | [1] | |
| Dengue virus (DENV) | - | 21 ± 0.7 | - | - | [1] | |
| Zika virus | Vero | 97.5 ± 6.8 | - | - | [6] | |
| T-1106 | Dengue virus (DENV) | - | 113 ± 11 | - | - | [1] |
| Yellow Fever Virus | Vero | > 369 | - | - | [7] | |
| Cyanorona-20 | SARS-CoV-2 | - | 0.45 | - | - | [5] |
Note: Original data in µg/mL. Conversion to µM requires the molecular weight of favipiravir (157.1 g/mol ).
Table 2: Antibacterial and Antifungal Activity of N-phenyl-5-aminopyrazine-2-carboxamide Analogs
| Compound | Organism | MIC (µM) | Reference(s) |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 | [8] |
| Other N-phenyl analogs | Mycobacterium tuberculosis H37Rv | > 100 µg/mL | [8] |
| Various Fungi | No significant activity | [8] |
Experimental Protocols
General Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
Several synthetic routes for favipiravir have been reported. A common approach involves multiple steps starting from readily available precursors.[2][4]
A Representative Synthetic Protocol:
A four-step synthesis with an overall yield of approximately 8% has been described:[2][4]
-
Amidation: Conversion of the starting material to its corresponding amide.
-
Nitration: Introduction of a nitro group onto the pyrazine ring.
-
Reduction: Reduction of the nitro group to an amino group.
-
Fluorination: Introduction of the fluorine atom to yield the final product.
For detailed reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary literature.[2][4]
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the antiviral efficacy of a compound.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for other viruses) is prepared in 96-well plates.[9][10][11]
-
Virus Infection: The cells are infected with a known titer of the virus (expressed as multiplicity of infection, MOI) in the presence of serial dilutions of the test compound.[12]
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.
-
Quantification: The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50%.[13]
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates as in the antiviral assay.
-
Compound Treatment: The cells are incubated with serial dilutions of the test compound (without the virus).
-
Viability Assessment: After the incubation period, cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Quantification: The absorbance is read using a plate reader, and the CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Quantification of Favipiravir by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for quantifying favipiravir in various matrices, including pharmaceutical formulations and biological samples.[14][15][16][17]
A Representative HPLC Method:
-
Column: Nucleosil C18 column (4.6 mm x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 50:40:10 v/v/v).[16]
-
Flow Rate: 1 mL/minute.[16]
-
Detection: UV detection at a specific wavelength (e.g., 365 nm).[16]
-
Quantification: A calibration curve is generated using standard solutions of known concentrations. The concentration of favipiravir in the sample is determined by comparing its peak area to the calibration curve. The retention time for favipiravir is typically around 2.8 minutes under these conditions.[16]
Structure-Activity Relationships and Future Directions
The antiviral activity of this compound analogs is highly dependent on the substituents on the pyrazine ring and the carboxamide group. For instance, the fluorine atom at the 6-position of favipiravir is crucial for its potent anti-influenza activity. However, the non-fluorinated analog, T-1105, exhibits greater activity against other viruses like Chikungunya and Dengue.[1]
Modifications to the carboxamide nitrogen with various phenyl groups have been explored, leading to compounds with moderate antibacterial activity but a loss of antimycobacterial efficacy.[8] This highlights the specific structural requirements for different biological activities.
Future research in this area will likely focus on:
-
The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
The development of pro-drug strategies to enhance the intracellular delivery and activation of these compounds.
-
The evaluation of these analogs against a broader range of emerging and re-emerging viral pathogens.
-
Computational modeling and docking studies to better understand the interactions with viral polymerases and guide the rational design of new inhibitors.[3]
Conclusion
The this compound scaffold represents a rich source of antiviral drug candidates. The success of favipiravir has paved the way for the exploration of a wide array of structural analogs. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for the continued development of novel and effective therapies for a variety of viral diseases. The detailed experimental methodologies provided herein serve as a valuable resource for researchers in this field.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]
- 4. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 7. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Enhanced Growth of Influenza Vaccine Seed Viruses in Vero Cells Mediated by Broadening the Optimal pH Range for Virus Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abap.co.in [abap.co.in]
- 17. researchgate.net [researchgate.net]
In Vitro Anti-infective Properties of Novel 5-amino-N-phenylpyrazine-2-carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-infective properties of a novel class of compounds, the 5-amino-N-phenylpyrazine-2-carboxamides. This document summarizes the key findings from foundational research, presents detailed experimental methodologies for the evaluation of these compounds, and offers visual representations of the screening workflow to aid in the design and interpretation of future studies.
Core Findings: A Quantitative Overview
A study by Zitko et al. in 2015 systematically evaluated a series of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides for their potential as anti-infective agents. The investigation revealed a narrow spectrum of activity, with notable findings against specific bacterial and viral strains, while showing no significant efficacy against mycobacteria or fungi.[1][2] The quantitative data from these primary screenings are summarized below.
Antibacterial Activity
Of the eleven compounds tested, only one demonstrated measurable antibacterial activity against Staphylococcus aureus. The remaining ten compounds were inactive against this bacterium.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 |
Table 1: Antibacterial Activity of 5-amino-N-phenylpyrazine-2-carboxamides [1][2]
Antimycobacterial, Antifungal, and Antiviral Activity
The synthesized compounds were largely ineffective against mycobacterial and fungal pathogens under the tested conditions. However, several compounds exhibited moderate activity against influenza A viruses.
| Activity Type | Target Organisms | Result |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv, M. kansasii, M. avium | No activity observed up to a concentration of 100 µg/mL.[1][2] |
| Antifungal | Not specified | No activity detected.[1][2] |
| Antiviral | Influenza A viruses | Several compounds showed moderate activity at tens of µM concentrations.[1][2] |
Table 2: Summary of Antimycobacterial, Antifungal, and Antiviral Screening Results
Experimental Workflow
The general pipeline for the synthesis and in vitro evaluation of the anti-infective properties of 5-amino-N-phenylpyrazine-2-carboxamides is illustrated in the following diagram. This workflow represents a logical progression from chemical synthesis to a tiered screening cascade against a panel of clinically relevant microorganisms.
Caption: General experimental workflow for the synthesis and in vitro screening of novel 5-amino-N-phenylpyrazine-2-carboxamides.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. These protocols are based on the methods described by Zitko et al. and are supplemented with standardized procedures to ensure reproducibility.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis and other mycobacterial species.
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterial strains (e.g., M. tuberculosis H37Rv)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Alamar Blue reagent
-
10% Tween 80
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 1.56 to 100 µg/mL.
-
Prepare a standardized inoculum of the mycobacterial strain in Middlebrook 7H9 broth.
-
Inoculate each well with the mycobacterial suspension.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of metabolic activity.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the MIC of the compounds against bacterial strains such as Staphylococcus aureus.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., S. aureus)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a standard antibiotic)
-
Negative control (DMSO)
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the 96-well plates containing MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
While the initial study on 5-amino-N-phenylpyrazine-2-carboxamides did not detect antifungal activity, the following is a standard protocol for such an evaluation.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates.
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Antiviral Activity Assay: Cytopathic Effect (CPE) Inhibition Assay for Influenza Virus
This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect.
-
Materials:
-
96-well cell culture plates
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus strain
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Oseltamivir)
-
Virus control (cells + virus)
-
Cell control (cells only)
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the growth medium from the cells and infect them with a predetermined titer of influenza A virus.
-
After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assess the cytopathic effect visually under a microscope or quantify cell viability using a colorimetric assay (e.g., MTT or neutral red uptake).
-
The EC50 (50% effective concentration) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.
-
References
Methodological & Application
Synthesis Protocol for 5-amino-N-phenylpyrazine-2-carboxamides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-amino-N-phenylpyrazine-2-carboxamides are a class of heterocyclic compounds that have garnered interest in medicinal chemistry. As analogs of the first-line antitubercular drug pyrazinamide, these compounds are subjects of investigation for their potential therapeutic activities. This document provides a detailed protocol for the synthesis of a series of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides, offering a foundational method for researchers in drug discovery and organic synthesis. The protocol is based on the work of Zitko et al., who explored the anti-infective properties of these compounds.[1][2] While some derivatives have shown moderate antibacterial or antiviral activity, they were found to be inactive against various mycobacterial strains.[1][2][3]
Experimental Workflow
The synthesis of 5-amino-N-phenylpyrazine-2-carboxamides is typically achieved through a two-step process. The first step involves the conversion of 5-aminopyrazine-2-carboxylic acid to its corresponding acid chloride. The second step is the amidation of the acid chloride with a substituted aniline.
Figure 1. General workflow for the synthesis of 5-amino-N-phenylpyrazine-2-carboxamides.
Detailed Experimental Protocol
This protocol outlines the synthesis of 5-amino-N-phenylpyrazine-2-carboxamide (Compound 1) as a representative example. The same general procedure can be applied to synthesize other derivatives by using appropriately substituted anilines.
Materials and Reagents
-
5-aminopyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Aniline (or substituted aniline)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure
Step 1: Synthesis of 5-aminopyrazine-2-carbonyl chloride (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminopyrazine-2-carboxylic acid in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for a specified period until the reaction is complete (monitor by TLC or until gas evolution ceases).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-aminopyrazine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 5-amino-N-phenylpyrazine-2-carboxamide
-
Dissolve the crude 5-aminopyrazine-2-carbonyl chloride in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the corresponding aniline and triethylamine (TEA) in anhydrous THF.
-
Cool the aniline solution in an ice bath.
-
Slowly add the solution of 5-aminopyrazine-2-carbonyl chloride to the cooled aniline solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is evaporated under reduced pressure.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel.
-
A suitable eluent system, such as a mixture of ethyl acetate and hexane, is used to separate the desired product.
-
The fractions containing the pure product are collected and the solvent is evaporated.
-
The resulting solid is dried to yield the final 5-amino-N-phenylpyrazine-2-carboxamide.
Characterization
The synthesized compounds are characterized by their melting points, and their structures are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Elemental analysis can also be performed to confirm the purity and composition of the final products.[1]
Data Presentation: Synthesized 5-amino-N-phenylpyrazine-2-carboxamides
The following table summarizes the quantitative data for a series of eleven synthesized 5-amino-N-phenylpyrazine-2-carboxamides as reported by Zitko et al.[1]
| Compound ID | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1 | H | 79 | 130.0–131.6 | C₁₁H₁₀N₄O |
| 2 | 2,3-dimethyl | 62 | 215.3–217.2 | C₁₃H₁₄N₄O |
| 3 | 2,5-dimethyl | 55 | 231.5–233.1 | C₁₃H₁₄N₄O |
| 4 | 2-chloro-4-methyl | 48 | 240.1–241.9 | C₁₂H₁₁ClN₄O |
| 5 | 2-chloro-5-methyl | 58 | 256.2–258.1 | C₁₂H₁₁ClN₄O |
| 6 | 3-chloro-2-methyl | 51 | 229.8–231.5 | C₁₂H₁₁ClN₄O |
| 7 | 3-chloro-4-methyl | 45 | 243.5–245.2 | C₁₂H₁₁ClN₄O |
| 8 | 3-cyano | 37 | 261.8–263.8 | C₁₂H₉N₅O |
| 9 | 4-butoxy | 65 | 198.5–200.3 | C₁₅H₁₈N₄O₂ |
| 10 | 4-bromo-2-methyl | 53 | 249.7–251.3 | C₁₂H₁₁BrN₄O |
| 11 | 3,5-bis(trifluoromethyl) | 41 | 254.9–256.7 | C₁₃H₈F₆N₄O |
Biological Activity Context
It is important for researchers to note that while the synthesis of these compounds is straightforward, their biological activity profile varies. In the study by Zitko et al., none of the synthesized compounds showed significant activity against Mycobacterium tuberculosis H37Rv, M. kansasii, or M. avium.[1][2] However, some compounds exhibited moderate antibacterial activity against Staphylococcus aureus and antiviral activity against influenza A viruses.[1][2] This information is crucial for guiding further drug development efforts based on this chemical scaffold. The lack of antimycobacterial activity was hypothesized to be potentially due to low lipophilicity, which may hinder penetration of the mycobacterial cell wall.[3] Earlier studies on related 5-alkylamino-N-phenylpyrazine-2-carboxamides had shown promising antimycobacterial activity, suggesting that modifications at the 5-position of the pyrazine ring are critical for this specific biological effect.[3][4][5]
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. It should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used are flammable and should be handled away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. researchgate.net [researchgate.net]
- 4. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental procedures for evaluating the antimicrobial properties of pyrazine derivatives. It includes comprehensive protocols for antibacterial, antifungal, antiviral, and antiparasitic assays, along with data presentation guidelines and visualizations of experimental workflows and potential mechanisms of action.
Data Presentation: Quantitative Antimicrobial Activity of Pyrazine Derivatives
The antimicrobial efficacy of pyrazine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values for various pyrazine derivatives against a range of pathogens.
Table 1: Antibacterial Activity of Pyrazine Derivatives
| Pyrazine Derivative Class | Specific Compound | Test Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | [2][3] |
| Compound 2e | Escherichia coli | 16 | [2][3] | |
| Pyrazine Carboxamides | Compound 5d | Extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) | 6.25 | [4] |
| Pyrazine-2-Carbohydrazide | PH01, PH02, PH03, PH04, PH08, PH09, PH10 | Staphylococcus aureus | Not specified | [5] |
| PH01, PH02, PH03, PH04, PH08, PH09, PH10 | Bacillus subtilis | Not specified | [5] | |
| N-phenylpyrazine-2-carboxamides | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (19) | Mycobacterium tuberculosis H37Rv | 3.13 | [6] |
Table 2: Antifungal Activity of Pyrazine Derivatives
| Pyrazine Derivative Class | Specific Compound | Test Organism | MIC (µmol/mL) | Reference |
| N-phenylpyrazine-2-carboxamides | N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (14) | Trichophyton mentagrophytes | 62.5 | [6] |
Table 3: Antiviral Activity of Pyrazine Derivatives
| Pyrazine Derivative Class | Specific Compound | Virus | EC50 (µM) | Reference |
| Pyrido[2,3‐b]pyrazine | Compound 27 | Human Cytomegalovirus (HCMV) | 0.33 | [7] |
Table 4: Antiparasitic Activity of Pyrazine Derivatives
| Pyrazine Derivative Class | Specific Compound | Parasite | IC50 (µM) | Reference |
| Amine-substituted triazolopyrazines | Tertiary alkylamine products 10–14 | Plasmodium falciparum 3D7 | 9.90 - 23.30 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity of pyrazine derivatives.
Antibacterial Activity Assays
2.1.1. Agar Well Diffusion Method
This method is a preliminary screening technique to assess the antibacterial activity of the synthesized compounds.[4]
-
Materials:
-
Mueller Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard
-
Synthesized pyrazine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Meropenem disk)[4]
-
Sterile cork borer (6 mm diameter)
-
Micropipette
-
Incubator
-
-
Procedure:
-
Prepare MHA plates.
-
Spread a standardized inoculum of the test bacteria onto the surface of the MHA plate.
-
Create wells in the agar using a sterile cork borer.[5]
-
Add a specific volume (e.g., 100 µL) of the pyrazine derivative solution into each well.[4]
-
Place a standard antibiotic disk as a positive control.
-
Allow the plates to stand at room temperature for 2 hours to permit diffusion of the compounds into the agar.[5]
-
Incubate the plates at 37°C for 24 hours.[5]
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[5]
-
2.1.2. Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures adjusted to the 0.5 McFarland standard and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells[1]
-
Synthesized pyrazine derivatives
-
Positive control (e.g., Ampicillin)[2]
-
Negative control (broth only)[1]
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the pyrazine derivatives in MHB in the 96-well plate.[1]
-
Add the standardized bacterial inoculum to each well.[1]
-
Include positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth).[1] Alternatively, the absorbance can be read at 600 nm.[1]
-
2.1.3. Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]
-
Procedure:
Antifungal Activity Assay
The antifungal activity of pyrazine derivatives can be evaluated using the mycelial growth rate methodology.[10]
-
Materials:
-
Potato Dextrose Agar (PDA)
-
Fungal strains (e.g., R. solani, P. nicotianae, F. oxysporum)[10]
-
Synthesized pyrazine derivatives
-
Positive control (standard antifungal agent)
-
-
Procedure:
-
Incorporate the pyrazine derivatives at various concentrations into the PDA medium.
-
Place a mycelial plug of the test fungus in the center of the agar plate.
-
Incubate the plates at an appropriate temperature for the specific fungus.
-
Measure the radial growth of the mycelium and compare it to the control plates.
-
Calculate the percentage of inhibition. The EC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined.[10]
-
Antiviral Activity Assays
Cell-based assays are commonly used to evaluate the antiviral activity of pyrazine derivatives.[7][11]
2.3.1. Plaque Reduction Assay (PRA)
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.[7]
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cells with the virus.
-
Add different concentrations of the pyrazine derivatives.
-
After an incubation period, fix and stain the cells to visualize and count the plaques.
-
The reduction in the number of plaques in the presence of the compound compared to the control indicates antiviral activity.
-
2.3.2. Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from the damaging effects of a virus.[7]
-
Procedure:
-
Seed host cells in multi-well plates.
-
Infect the cells with the virus in the presence of varying concentrations of the pyrazine derivatives.
-
Incubate the plates and visually assess the CPE (e.g., cell rounding, detachment).
-
The concentration of the compound that inhibits CPE by 50% (EC50) is determined.
-
Antiparasitic Activity Assay
In vitro screening against parasites like Plasmodium falciparum is a common method to evaluate antiparasitic activity.[8]
-
Procedure:
-
Culture the parasites (e.g., P. falciparum 3D7 strain) in vitro.
-
Expose the parasites to a range of concentrations of the pyrazine derivatives.
-
After a specific incubation period, assess parasite viability using methods such as SYBR Green I-based fluorescence assay.
-
Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
-
Visualizations
Experimental Workflows
Caption: General workflow for antimicrobial evaluation of pyrazine derivatives.
Potential Mechanism of Action
While the exact mechanisms for many pyrazine derivatives are still under investigation, some have been shown to target specific cellular processes. For instance, some triazole derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV.[2]
Caption: Potential antibacterial mechanisms of action for pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 11. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for 5-Aminopyrazine-2-carboxamide in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carboxamide and its derivatives represent a promising class of heterocyclic compounds with broad-spectrum antiviral activity. The core scaffold has been the foundation for the development of potent inhibitors of viral replication, most notably Favipiravir (T-705), which targets the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme essential for the replication of many RNA viruses.[1][2][3] This document provides detailed application notes on the mechanism of action, structure-activity relationships, and protocols for the synthesis and evaluation of this compound derivatives in an antiviral drug discovery context.
Mechanism of Action
The primary antiviral mechanism of this compound derivatives, exemplified by Favipiravir, involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). As a prodrug, Favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), through a process of phosphoribosylation.[1][3] This active metabolite then competes with purine nucleosides for binding to the viral RdRp, ultimately inhibiting viral RNA synthesis and replication.[1][2] The conservation of the RdRp catalytic domain across a wide range of RNA viruses accounts for the broad-spectrum activity of these compounds.[1][2]
Below is a diagram illustrating the metabolic activation pathway of Favipiravir.
Caption: Metabolic activation pathway of Favipiravir.
Structure-Activity Relationship (SAR)
The antiviral potency and spectrum of this compound derivatives are significantly influenced by substitutions on the pyrazine ring and the carboxamide nitrogen. Key SAR observations include:
-
Substitution at the 5-position: Alkylamino substitutions at this position have been shown to modulate antimycobacterial activity, with the chain length influencing potency.
-
Substitution on the carboxamide nitrogen: N-phenyl substitutions with various electron-withdrawing or electron-donating groups can impact antiviral activity. For instance, some studies have shown that N-phenyl derivatives with specific substitutions exhibit moderate antiviral activity against influenza A viruses.
-
Fluorination: The fluorine atom at the 6-position of the pyrazine ring in Favipiravir is crucial for its potent antiviral activity.
Data Presentation
The following tables summarize the in vitro antiviral activity of Favipiravir and its analogs against a range of RNA viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 - 5.03 | >1000 | >199 - >5263 | [4] |
| Influenza A (H3N2) | MDCK | 0.19 - 22.48 | >1000 | >44 - >5263 | [4] | |
| Influenza B | MDCK | 0.03 - 3.53 | >1000 | >283 - >33333 | [4] | |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [1] | |
| T-1105 | Chikungunya Virus | Vero | 7.0 | >100 | >14.3 | [1] |
| Dengue Virus | Vero | 21 | >100 | >4.8 | [1] | |
| Zika Virus | Vero | 97.5 | >1000 | >10.3 | [1] | |
| T-1106 | Dengue Virus | Vero | 113 | >100 | >0.88 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound derivatives.
General Synthesis of N-Aryl-5-aminopyrazine-2-carboxamides
This protocol describes a general method for the synthesis of N-aryl-5-aminopyrazine-2-carboxamides, which can be adapted for various substituted anilines.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1 H-Pyrazolo[3,4- d]pyrimidine-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Aminopyrazine-2-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1] Among these, 5-aminopyrazine-2-carboxamide derivatives are of significant interest due to their structural similarity to pyrazinamide, a first-line antituberculosis drug.[2] These compounds serve as versatile building blocks for developing novel therapeutic agents, including potential anticancer, antiviral, antibacterial, and antifungal agents.[1][3][4] For instance, certain N-phenylpyrazine-2-carboxamide derivatives have shown activity against Staphylococcus aureus and influenza A viruses.[4] This document provides a detailed overview of common synthetic techniques, experimental protocols, and comparative data for the preparation of this compound derivatives to facilitate research and development in this promising area.
I. General Synthetic Strategies
The synthesis of this compound derivatives typically originates from 5-aminopyrazine-2-carboxylic acid or a related precursor. The primary transformation is the formation of an amide bond between the pyrazine carboxylic acid and a desired amine. Several standard organic chemistry methods can be employed, often enhanced by microwave irradiation to reduce reaction times and improve yields.[3][5]
The most common synthetic pathways include:
-
Direct Amide Coupling: Activation of the carboxylic acid with a coupling agent followed by reaction with an amine.
-
Via Acid Chloride: Conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.
-
Via Ester Intermediate: Esterification of the carboxylic acid followed by aminolysis to form the amide.
-
Post-Synthesis Modification: Functionalization of the pyrazine or amide substituent after the core structure is formed, for example, through cross-coupling reactions.
Caption: General synthetic routes to this compound derivatives.
II. Experimental Protocols
The following protocols are detailed methodologies for key synthetic transformations cited in the literature. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and perform appropriate safety assessments.
Protocol 1: Synthesis of 5-Amino-N-phenylpyrazine-2-carboxamides via Acid Chloride
This protocol is a standard method involving the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by condensation with a substituted aniline.
1. Preparation of 5-Aminopyrazine-2-carbonyl Chloride:
-
To a suspension of 5-aminopyrazine-2-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Cool the reaction mixture and evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude 5-aminopyrazine-2-carbonyl chloride, which is often used directly in the next step.
2. Amide Formation:
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine or pyridine (~1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water or 1N HCl.[6] Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final 5-amino-N-phenylpyrazine-2-carboxamide derivative.[4]
Protocol 2: Microwave-Assisted Synthesis using a Coupling Agent (CDI)
This protocol, adapted from the synthesis of 3-aminopyrazine-2-carboxamide isomers, utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent and microwave irradiation to accelerate the reaction.[3]
1. Activation of Carboxylic Acid:
-
In a microwave reaction tube, dissolve 5-aminopyrazine-2-carboxylic acid (1.0 eq, e.g., 200 mg, 1.44 mmol) in anhydrous dimethyl sulfoxide (DMSO, ~2 mL).[3]
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq, e.g., 303 mg, 1.88 mmol).[3]
-
Stir the mixture at room temperature for 5-10 minutes until the evolution of CO₂ gas ceases. This indicates the formation of the activated acyl-imidazole intermediate.[3]
2. Amide Formation:
-
To the activated acid mixture, add the corresponding amine (alkylamine, aniline, or benzylamine) (1.5 eq, e.g., 2.15 mmol).[3]
-
Seal the reaction tube and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes with a power of 100 W.[3]
-
After the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Caption: Workflow for microwave-assisted synthesis using CDI.
Protocol 3: Suzuki Cross-Coupling for Post-Synthesis Modification
This protocol allows for the introduction of aryl or heteroaryl substituents onto a pre-formed pyrazine carboxamide scaffold, assuming a halogen (e.g., Br, Cl) is present on the pyrazine ring. The example is adapted from a procedure used for related pyrazine derivatives.[7]
1. Reaction Setup:
-
In an oven-dried Schlenk flask, combine the halogenated pyrazine-2-carboxamide derivative (1.0 eq), the desired aryl-boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂–CH₂Cl₂ or Pd(PPh₃)₄ (5-10 mol%).[6][7]
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, ~2.0 eq) or K₃PO₄.[6][7]
-
Add a solvent system, commonly 1,4-dioxane/water (4:1 v/v).[7]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
2. Reaction and Workup:
-
Heat the reaction mixture to 80-100 °C and stir for 6-20 hours, monitoring progress by TLC or LC-MS.[6][7]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the desired coupled product.[7]
III. Data Presentation: Synthesis of this compound Derivatives
Quantitative data from the literature is summarized below to provide a comparative overview of reaction outcomes.
Table 1: Yields and Melting Points of Selected 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives[4]
| Compound | Phenyl Substituent (R) | Yield (%) | Melting Point (°C) |
| 1 | 2-Cl | 72 | 130.0–131.6 |
| 2 | 2-Cl, 5-CH₃ | 58 | 256.2–258.1 |
| 3 | 3-CN | 37 | 261.8–263.8 |
| 4 | 2,5-(CH₃)₂ | - | - |
| 5 | 4-CF₃ | - | - |
Note: Yields and melting points for compounds 4 and 5 were not explicitly provided in the cited abstract text. A positional isomer, 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, has been previously reported.[3][8]
Table 2: Comparison of Synthetic Methodologies for Pyrazine-2-carboxamide Derivatives
| Method | Starting Material | Key Reagents | Conditions | Typical Yields | Reference |
| Acid Chloride | Substituted Pyrazine-2-carboxylic acid | SOCl₂ or (COCl)₂, Aniline | Reflux, then RT | 58-72% | [2][4][9] |
| CDI Coupling (MW) | 3-Aminopyrazine-2-carboxylic acid | CDI, Amine, DMSO | 120 °C, 30 min, 100 W | Varies | [3] |
| HATU Coupling | 3-Amino-6-bromopyrazine-2-carboxylic acid | HATU, DIPEA, Amine, DMF | Room Temp, overnight | 42% | [7] |
| T3P Coupling | 5-Methylpyrazine-2-carboxylic acid | T3P, DIPEA, Piperazine | - | 80-92% | [10] |
| TiCl₄-mediated | 5-Bromothiophene-2-carboxylic acid | TiCl₄, Pyrazin-2-amine, Pyridine | 85 °C, 2 h | 75% | [6] |
| Suzuki Coupling | 3-Amino-6-bromo-N-aryl-pyrazine-2-carboxamide | Aryl-boronic acid, Pd(dppf)Cl₂, Na₂CO₃ | 100 °C, 6-9 h | 23-99% | [7] |
Note: This table includes data from syntheses of closely related pyrazine-2-carboxamide derivatives to illustrate the range of applicable methods and their efficiencies.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
Application of 5-Aminopyrazine-2-carboxamide Derivatives in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Pyrazinamide (PZA), a derivative of pyrazine-2-carboxamide, is a crucial first-line drug in the current combination therapy for TB. Its unique ability to eradicate persistent, non-replicating mycobacteria is vital for shortening the duration of treatment. While 5-Aminopyrazine-2-carboxamide itself has shown limited to no activity against M. tuberculosis, its structural scaffold is a cornerstone in the design of novel antitubercular agents. Research has demonstrated that modifications of this core structure, particularly through substitutions at the 5-position, can yield derivatives with potent antimycobacterial activity. These application notes provide an overview of the use of these derivatives in TB research, including their mechanism of action, quantitative activity data, and detailed protocols for their evaluation.
Mechanism of Action of Pyrazinamide and its Derivatives
The therapeutic action of PZA is a multi-step process that begins with its conversion to the active form, pyrazinoic acid (POA). This bioactivation is catalyzed by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. Resistance to PZA is most commonly associated with mutations in this gene, which prevent the conversion of the prodrug.
Once formed, POA is believed to have multiple intracellular targets, contributing to the bactericidal effect of PZA, especially in the acidic environment of caseous necrosis found in tuberculous lesions. The key mechanisms of POA action include:
-
Disruption of Membrane Energetics: POA can disrupt the membrane potential and interfere with the energy production necessary for the survival of M. tuberculosis.[1][2]
-
Inhibition of Coenzyme A (CoA) Biosynthesis: A primary target of POA is thought to be the PanD enzyme, an aspartate decarboxylase involved in the biosynthesis of pantothenate and CoA. Inhibition of this pathway is critical for the bacterium's central metabolism.[3][4][5]
-
Inhibition of Fatty Acid Synthase I (FAS-I): POA has been suggested to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall.[2][6]
-
Inhibition of Trans-translation: Another proposed target is the ribosomal protein S1 (RpsA), where inhibition would disrupt the process of trans-translation, a rescue mechanism for stalled ribosomes.[5][7]
The following diagram illustrates the proposed mechanism of action of Pyrazinamide.
Caption: Proposed mechanism of action of Pyrazinamide (PZA).
Antimycobacterial Activity of this compound Derivatives
Numerous studies have synthesized and evaluated a wide range of this compound derivatives for their antimycobacterial activity. The data presented below summarizes the Minimum Inhibitory Concentrations (MIC) of selected derivatives against Mycobacterium tuberculosis and other mycobacterial species.
| Compound ID | Derivative Class | R Group | Test Strain | MIC (µg/mL) | MIC (µM) | Reference |
| 1 | 5-alkylamino-N-phenylpyrazine-2-carboxamides | N-(4-hydroxyphenyl)-5-(pentylamino) | M. tuberculosis H37Ra | 3.91 | 13.02 | [3][6] |
| 2 | 5-alkylamino-N-phenylpyrazine-2-carboxamides | 5-(heptylamino)-N-(p-tolyl) | M. tuberculosis H37Ra | 0.78 | 2.39 | [3][6] |
| 3 | 3-amino-N-phenylpyrazine-2-carboxamides | N-(2,4-dimethoxyphenyl) | M. tuberculosis H37Rv | 12.5 | 46 | [8] |
| 4 | 3-benzylaminopyrazine-2-carboxamides | 3-[(4-methylbenzyl)amino] | M. tuberculosis H37Rv | 1.56 | 6 | [9] |
| 5 | 5-chloro-N-benzylpyrazine-2-carboxamides | 5-chloro-N-(4-methylbenzyl) | M. kansasii | 3.13 | - | [10] |
| 6 | 5-chloro-N-benzylpyrazine-2-carboxamides | 5-chloro-N-(2-chlorobenzyl) | M. kansasii | 6.25 | - | [10] |
| 7 | 5-chloro-N-phenylpyrazine-2-carboxamides | 5-chloro-N-(5-chloro-2-hydroxyphenyl) | M. tuberculosis H37Rv | 1.56 | - | [11] |
| 8 | 5-chloro-N-phenylpyrazine-2-carboxamides | 5-chloro-N-(5-chloro-2-hydroxyphenyl) | M. kansasii | 12.5 | - | [11] |
| 9 | 6-alkylamino-N-phenylpyrazine-2-carboxamides | Heptylamino substitution | M. tuberculosis H37Rv | - | 5-10 | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for assessing the in vitro antimycobacterial activity of chemical compounds.
Materials:
-
96-well sterile microplates
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
20% Tween 80
-
Sterile distilled water
-
Positive control drug (e.g., Pyrazinamide, Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0 (approximately 1 x 10⁷ CFU/mL).
-
Dilute the adjusted culture 1:20 in fresh broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 200 µL of sterile distilled water to all outer wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound solution (in duplicate) to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include wells for a positive control drug and a negative control (DMSO).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compound and controls.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a plate sealer or parafilm.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
-
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: In Vitro Cytotoxicity Assay using HepG2 Cells
This protocol outlines a general procedure to assess the toxicity of compounds on a human liver cell line.
Materials:
-
HepG2 (human hepatocellular carcinoma) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well sterile cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells for a vehicle control (medium with DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration.
-
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
Derivatives of this compound represent a promising class of compounds in the search for new antitubercular agents. The continued exploration of structure-activity relationships, guided by a deeper understanding of their mechanism of action, will be crucial in developing novel drug candidates with improved efficacy and safety profiles to combat the global tuberculosis epidemic. The protocols and data presented here serve as a foundational guide for researchers in this important field.
References
- 1. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of 5-Aminopyrazine-2-carboxamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Application Notes
5-Aminopyrazine-2-carboxamide and its analogs are a class of compounds with significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. These compounds are structurally related to pyrazinamide (PZA), a first-line antituberculosis drug. The following notes provide an overview of the application of the Minimum Inhibitory Concentration (MIC) assay for evaluating the in vitro antimicrobial potency of these analogs.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[1][2] Determining the MIC is a fundamental step in the assessment of new antimicrobial agents, providing a quantitative measure of their activity.[1] For this compound analogs, the MIC assay is crucial for establishing structure-activity relationships (SAR), where variations in the chemical structure are correlated with changes in antimicrobial potency.
It is important to note that many pyrazinamide analogs, including 5-aminopyrazine-2-carboxamides, are often prodrugs. They require enzymatic activation within the target microorganism to be converted into their active form, pyrazinoic acid (POA) or a similar active metabolite.[3][4][5] This activation is typically mediated by a bacterial enzyme, such as pyrazinamidase (PZase) encoded by the pncA gene in M. tuberculosis.[3][4] Consequently, the susceptibility of a microorganism to these analogs can be influenced by the presence and activity of such enzymes. The mechanism of action of the active form often involves the disruption of cellular processes such as membrane energetics, fatty acid synthesis, and coenzyme A biosynthesis.[4][6][7]
When performing MIC assays for these analogs, it is essential to use appropriate quality control (QC) strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results. Standard QC strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) should be included in each assay run.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of this compound analogs against various bacterial and mycobacterial strains.
Table 1: Antimycobacterial Activity of N-substituted 3-Aminopyrazine-2-carboxamides
| Compound ID | R' Moiety | M. tuberculosis H37Rv MIC (µg/mL) |
| 17 | 2,4-dimethoxyphenyl | 12.5 |
| 12 | octyl | 25 |
| 11 | heptyl | 50 |
| 10 | hexyl | 100 |
Data synthesized from a study on N-substituted 3-aminopyrazine-2-carboxamides.[8]
Table 2: Antibacterial Activity of 5-amino-N-phenylpyrazine-2-carboxamides
| Compound ID | R' Moiety | Staphylococcus aureus MIC (µM) |
| 3 | 2,5-dimethylphenyl | 62.5 |
| 1 | phenyl | >100 |
| 6 | 2-chlorophenyl | >100 |
Data from an evaluation of 5-amino-N-phenylpyrazine-2-carboxamides.[9][10]
Table 3: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Piperazine Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) |
| P10 | C. albicans | 3.125 |
| P4 | C. albicans | 3.125 |
| P6 | P. aeruginosa | 25 |
| P7 | P. aeruginosa | 25 |
| P9 | P. aeruginosa | 25 |
| P10 | P. aeruginosa | 25 |
| P3 | E. coli | 50 |
| P4 | E. coli | 50 |
| P7 | E. coli | 50 |
| P9 | E. coli | 50 |
Data from a study on pyrazine-2-carboxylic acid derivatives of piperazines.[11]
Experimental Protocols
Two common methods for determining the MIC of antimicrobial agents are the broth microdilution and agar dilution methods. The broth microdilution method is often preferred for its efficiency in testing multiple compounds and concentrations simultaneously.
Protocol 1: Broth Microdilution Method
This protocol outlines the steps for determining the MIC of this compound analogs using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound analogs
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 broth for mycobacteria)
-
Bacterial or mycobacterial strains (test and quality control strains)
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (e.g., 0.5 McFarland)
-
Spectrophotometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Accurately weigh a precise amount of each this compound analog.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in the appropriate sterile broth to the desired starting concentration for the assay.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of the antimicrobial agent (in duplicate or triplicate) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours old), select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; longer for mycobacteria).
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for antimicrobial drug discovery and evaluation.
Caption: Proposed mechanism of action for this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Pyrazinamide Analogs against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, unique in its ability to eliminate persistent, non-replicating mycobacteria.[1][2] The emergence of PZA-resistant strains of Mycobacterium tuberculosis necessitates robust and reliable methods for susceptibility testing of PZA and its novel analogs. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5] However, PZA susceptibility testing presents unique challenges, as its activity is pH-dependent, traditionally requiring acidic conditions that can inhibit the growth of some M. tuberculosis strains.[3][4][6][7] Recent advancements have led to the development of protocols at a neutral pH, offering improved reliability.[3][4][6]
This document provides a detailed protocol for the broth microdilution method for determining the MIC of pyrazinamide analogs against M. tuberculosis.
Mechanism of Action of Pyrazinamide
Pyrazinamide is a prodrug that requires activation within the mycobacterial cell.[8][9][10] It passively diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) converts it into its active form, pyrazinoic acid (POA).[8][9][10] POA is then thought to be expelled to the acidic extracellular environment, where it becomes protonated to form HPOA. This protonated form can readily re-enter the bacillus. Inside the neutral pH of the cytoplasm, HPOA dissociates, releasing protons and acidifying the cytoplasm, which disrupts membrane potential and energy production.[2][8] Resistance to PZA is most commonly associated with mutations in the pncA gene, which prevent the conversion of PZA to POA.[1][10]
Experimental Protocol: Broth Microdilution for Pyrazinamide Analogs
This protocol is adapted from established methods for PZA susceptibility testing.[3][4][11] It is crucial to perform these experiments in a certified biosafety level 3 (BSL-3) laboratory.
1. Materials
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Pyrazinamide and its analogs
-
Middlebrook 7H9 broth base
-
Glycerol
-
Tween 80
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
Sterile 96-well microtiter plates
-
Sterile glass beads (3-5 mm)
-
McFarland standard (0.5)
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Plate reader or mirrored box for visual reading
2. Media Preparation
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) ADC or OADC, and 0.05% (v/v) Tween 80. For PZA testing, the pH of the medium is critical. For neutral pH assays, adjust the pH to 6.8.[3][4][6]
3. Preparation of Pyrazinamide Analog Stock Solutions
-
Dissolve the pyrazinamide analogs in a suitable solvent (e.g., DMSO or distilled water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the prepared 7H9 broth to create a working stock solution at a concentration four times the highest desired final concentration in the microtiter plate.
4. Inoculum Preparation
-
Grow M. tuberculosis in 7H9 broth until the mid-log phase.
-
Alternatively, scrape colonies from a fresh culture on a 7H11 agar plate.
-
Transfer the bacterial culture or colonies into a sterile tube containing 7H9 broth and glass beads.[11]
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the suspension to stand for 15-30 minutes to allow larger clumps to settle.[11]
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.[3][4][11]
-
Dilute this adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10⁵ CFU/mL.[3][4]
5. Broth Microdilution Procedure
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working stock solution of the pyrazinamide analog to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
This will result in wells containing 100 µL of the drug at varying concentrations.
-
Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plate with a sterile, breathable sealant or parafilm to prevent evaporation and contamination.[11]
-
Incubate the plate at 37°C for 7 to 14 days.
6. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of the pyrazinamide analog that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually using a mirrored box or by measuring the optical density (OD) at 600 nm with a plate reader.
-
For visual assessment, look for the presence of a bacterial pellet at the bottom of the wells. The growth control well should show a distinct pellet.
Data Presentation
The results of the broth microdilution assay should be summarized in a table for easy comparison of the activity of different pyrazinamide analogs.
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| Pyrazinamide (Control) | 25 - 100 |
| Analog 1 | 12.5 |
| Analog 2 | 50 |
| Analog 3 | >200 |
| Analog 4 | 6.25 |
Note: The MIC values presented are for illustrative purposes and will vary depending on the specific analogs and experimental conditions. The MIC for PZA against susceptible strains can range from ≤12.5 to 100 µg/mL at neutral pH.[3][4][5]
Conclusion
The broth microdilution method is a fundamental technique for evaluating the in vitro efficacy of new pyrazinamide analogs. Adherence to a standardized protocol, particularly regarding pH control and inoculum preparation, is critical for obtaining reproducible and reliable MIC values. This information is essential for the preclinical development of new anti-tuberculosis agents.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 5. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 10. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Developing Novel Antibacterial Agents from Pyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, antibacterial evaluation, and mechanistic understanding of novel antibacterial agents derived from the versatile pyrazine scaffold. The emergence of multidrug-resistant bacteria necessitates the exploration of new chemical entities, and pyrazine derivatives represent a promising avenue for the development of next-generation antibacterial drugs.[1]
Introduction to the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural rigidity of the pyrazine core, combined with its ability to participate in various non-covalent interactions, makes it an attractive starting point for the design of novel therapeutic agents. Notably, pyrazinamide is a cornerstone drug in the treatment of tuberculosis, highlighting the potential of this scaffold in combating bacterial infections.[1]
Data Presentation: Antibacterial Activity of Pyrazine Derivatives
The antibacterial efficacy of pyrazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]
Table 1: MIC Values of Selected N'-Substituted Pyrazine-2-Carbohydrazide Derivatives (µg/mL) [1]
| Compound | Derivative Class | Target Microorganism | MIC (µg/mL) |
| - | N'-Substituted Pyrazine-2-Carbohydrazides | Staphylococcus aureus | - |
| - | N'-Substituted Pyrazine-2-Carbohydrazides | Escherichia coli | - |
Table 2: MIC Values of Selected Triazolo[4,3-a]pyrazine Derivatives (µg/mL)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Staphylococcus aureus | 32 | [2] |
| Escherichia coli | 16 | [2] | ||
| Compound 1f | Escherichia coli | 16-32 | [3] | |
| Compound 1i | Escherichia coli | 16-32 | [3] | |
| Most tested compounds | Staphylococcus aureus | 32-256 | [3] | |
| Most tested compounds | Escherichia coli | 64-256 | [3] |
Table 3: MIC and MBC of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi (mg/mL) [4]
| Compound | MIC (mg/mL) | MBC (mg/mL) |
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Table 4: MIC Values of 3-Aminopyrazine-2-carboxamides [3]
| Compound Class | Derivative | Target Microorganism | MIC |
| 3-Aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |
| Alkyl derivative (7 carbons) (11) | Various bacteria | 250 µM | |
| Phenyl derivative (4-CF3) (20) | - | - |
Experimental Protocols
Synthesis of Pyrazine-Based Antibacterial Agents
This section details the synthetic protocols for two prominent classes of pyrazine derivatives with demonstrated antibacterial activity: N'-substituted pyrazine-2-carbohydrazides and substituted triazolo[4,3-a]pyrazines.[1]
Protocol 1: General Synthesis of N'-Substituted Pyrazine-2-Carbohydrazides
This synthesis typically involves a two-step process starting from pyrazinamide.[1]
-
Synthesis of Pyrazine-2-carbohydrazide:
-
Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid, typically by refluxing with an aqueous solution of a strong base like sodium hydroxide.[1]
-
Esterification: The resulting pyrazinoic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl pyrazinoate.[1]
-
Hydrazinolysis: The ethyl pyrazinoate is then reacted with hydrazine hydrate to yield pyrazine-2-carbohydrazide.
-
-
Synthesis of N'-Substituted Pyrazine-2-Carbohydrazides:
-
A solution of pyrazine-2-carbohydrazide is prepared in a suitable solvent (e.g., ethanol).[1]
-
An equimolar amount of the desired substituted aromatic aldehyde is added to this solution.[1]
-
A few drops of a catalytic amount of glacial acetic acid are added, and the reaction mixture is refluxed for several hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Protocol 2: General Synthesis of Substituted Triazolo[4,3-a]pyrazines
The synthesis of substituted triazolo[4,3-a]pyrazines often starts from a key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.[1]
-
Synthesis of the Core Intermediate: The synthesis of the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold is a key starting point.[2]
-
Nucleophilic Substitution: The core intermediate is reacted with various nucleophiles to introduce substituents at different positions. For example, N-alkylation or N-arylation can be achieved by reacting the core with appropriate alkyl or aryl halides in the presence of a base.[1]
Antibacterial Susceptibility Testing
The following are standard methods for evaluating the in vitro antibacterial activity of newly synthesized compounds.[1]
Protocol 3: Agar Well Diffusion Method
This method provides a qualitative assessment of antibacterial activity.
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[1]
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plates.[1]
-
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer.[1]
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Protocol 4: Microbroth Dilution Method
This method provides a quantitative measure of antibacterial activity (MIC).[1]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[1] The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.[3]
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria and a standard antibiotic) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.[3]
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3] Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify bacterial growth.[3]
Mechanism of Action
Inhibition of DNA Gyrase
A potential mechanism of action for some pyrazine derivatives is the inhibition of DNA gyrase. This enzyme introduces negative supercoils into DNA, a crucial process for relieving torsional stress during DNA replication and transcription.[1][2] Interference with this process by pyrazine compounds can lead to bacterial cell death.[1] Molecular docking studies have suggested that synthesized triazolo[4,3-a]pyrazine derivatives can bind to DNA gyrase and inhibit its function.[2]
Visualizations
Caption: Synthetic pathway for N'-substituted pyrazine-2-carbohydrazides.
Caption: Workflow for antibacterial susceptibility testing.
Caption: Inhibition of DNA gyrase by pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Antifungal Activity of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antifungal properties of pyrazine compounds, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry. The following sections outline standardized in vitro and in vivo methodologies to determine the efficacy of these compounds against various fungal pathogens.
I. Introduction to Antifungal Activity of Pyrazine Derivatives
Pyrazine and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial properties. Several studies have reported the potential of pyrazine-containing molecules as antifungal agents, demonstrating activity against a range of pathogenic yeasts and molds. The assessment of this activity requires robust and reproducible experimental methods to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50). This document provides standardized protocols for these assessments.
II. In Vitro Antifungal Susceptibility Testing
In vitro testing is the first step in evaluating the antifungal potential of pyrazine compounds. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts, and a common method for filamentous fungi.
A. Broth Microdilution Method for Yeasts (Candida spp., Cryptococcus spp.)
This method determines the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism. The protocols from CLSI (M27) and EUCAST (E.DEF 7.3.2) are the most widely recognized standards for yeast susceptibility testing.[1][2][3]
Experimental Protocol (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2):
-
Preparation of Pyrazine Compound Stock Solution:
-
Dissolve the pyrazine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare a stock solution at a concentration 100 times the highest final concentration to be tested.
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of the pyrazine compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Add 100 µL of the diluted pyrazine compound to the corresponding wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the pyrazine compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or using a microplate reader.
-
B. Mycelial Growth Rate Method for Filamentous Fungi (Aspergillus spp., Fusarium spp.)
This method is commonly used to assess the antifungal activity against molds by measuring the inhibition of mycelial growth on a solid medium.[4]
Experimental Protocol:
-
Preparation of Pyrazine Compound-Amended Agar:
-
Prepare a stock solution of the pyrazine compound in a suitable solvent.
-
Incorporate the pyrazine compound into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various final concentrations.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the test fungus, take a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing colony.
-
Place the mycelial plug in the center of the pyrazine-amended and control (compound-free) agar plates.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 28-35°C) for several days, depending on the growth rate of the fungus.
-
-
Measurement and Calculation:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours).
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
The EC50 value can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
-
III. In Vivo Efficacy Assessment in Murine Models
In vivo models are essential for evaluating the therapeutic potential of antifungal compounds in a living organism.[5][6] Murine models of disseminated candidiasis and invasive aspergillosis are commonly used.
A. Murine Model of Disseminated Candidiasis
This model mimics systemic Candida infections in humans.
Experimental Protocol:
-
Animal Model:
-
Inoculum Preparation:
-
Grow Candida albicans in a suitable broth (e.g., YPD) overnight at 30°C.
-
Wash the cells with sterile PBS and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Infection:
-
Inject 0.1 mL of the fungal suspension (1 x 10^5 cells) intravenously via the lateral tail vein.
-
-
Treatment:
-
Administer the pyrazine compound at various doses through a suitable route (e.g., intraperitoneal, oral gavage) starting at a specified time post-infection (e.g., 2 hours).
-
Include a vehicle control group and a positive control group (e.g., treated with fluconazole).
-
-
Endpoint Evaluation:
-
Monitor the survival of the mice daily for a defined period (e.g., 21 days).
-
Alternatively, for fungal burden assessment, sacrifice a subset of mice at specific time points (e.g., 3 days post-infection), aseptically remove target organs (kidneys, spleen, liver), homogenize the tissues, and plate serial dilutions on agar to determine the number of colony-forming units (CFU) per gram of tissue.[8][9][10]
-
B. Murine Model of Invasive Aspergillosis
This model is used to simulate pulmonary Aspergillus infections.
Experimental Protocol:
-
Animal Model:
-
Inoculum Preparation:
-
Harvest Aspergillus fumigatus conidia from a mature culture on agar.
-
Prepare a suspension of conidia in sterile saline containing a small amount of a surfactant (e.g., Tween 80) to ensure a uniform suspension.
-
Adjust the conidial concentration as required for the infection route.
-
-
Infection:
-
Treatment:
-
Administer the pyrazine compound and controls as described in the candidiasis model.
-
-
Endpoint Evaluation:
-
Monitor survival as the primary endpoint.
-
For fungal burden, perform bronchoalveolar lavage (BAL) or homogenize lung tissue to determine CFU counts. Histopathological analysis of the lungs can also be performed to assess the extent of infection and inflammation.
-
IV. Data Presentation: Quantitative Antifungal Activity of Pyrazine Derivatives
The following tables summarize the in vitro antifungal activity of various pyrazine derivatives reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| P10 | 3.125 | [14] |
| P4 | 3.125 | [14] |
| 17 | ~25% of clotrimazole | [15] |
| 19 | Comparable to clotrimazole | [15] |
| 20 | Comparable to clotrimazole | [15] |
| 31 | ~50% of clotrimazole | [15] |
Table 2: EC50 Values of Pyrazine Esters against Various Fungi [16]
| Compound | Fungal Species | EC50 (mg/mL) |
| 3c | Rhizoctonia solani | 0.0191 |
| 3c | Phytophthora nicotianae | 0.1870 |
| 3a | Rhizoctonia solani | 0.0209 |
| 3b | Rhizoctonia solani | 0.0218 |
Table 3: Antifungal Activity of Isopropyl and Propyl Pyrazine Analogs of Chalcones against Trichophyton mentagrophytes [2]
| Compound | MIC (µg/mL) |
| Isopropyl Derivatives | |
| 4g | Comparable to fluconazole |
| 4i | Comparable to fluconazole |
| Propyl Derivatives | |
| 5g | - |
| 5i | - |
| Reference Drugs | |
| Fluconazole | - |
| Voriconazole | - |
| Terbinafine | - |
V. Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and antifungal drug target pathways.
Caption: General workflow for in vitro and in vivo antifungal activity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental In Vivo Models of Candidiasis | MDPI [mdpi.com]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model Of Murine Pulmonary Aspergillosis | Comparative Biosciences, inc [compbio.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for High-Throughput Screening of 5-Aminopyrazine-2-carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-aminopyrazine-2-carboxamide libraries. These compounds are of significant interest in drug discovery, with demonstrated activity against various targets, including kinases and aminoacyl-tRNA synthetases. The following sections outline a comprehensive workflow, from primary screening to hit validation, and provide specific experimental protocols.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically relevant molecules. High-throughput screening of libraries based on this scaffold can lead to the identification of novel modulators of various biological pathways. This document outlines two primary HTS approaches: a biochemical assay targeting a specific enzyme (e.g., a kinase or synthetase) and a cell-based phenotypic screen to identify compounds with a desired cellular effect (e.g., cytotoxicity in cancer cells).
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-step process to identify and validate active compounds ("hits"). This workflow is designed to minimize false positives and negatives while efficiently screening large numbers of compounds.
Data Presentation
Quantitative data from each stage of the screening process should be carefully recorded and analyzed. The following tables provide examples of how to structure this data for clarity and comparison.
Table 1: Primary HTS Assay Quality Control
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.78 | > 0.5 |
| Signal-to-Background | 15 | > 10 |
| CV (%) of Controls | < 5% | < 10% |
Table 2: Primary Screening Hit Summary
| Total Compounds Screened | Hit Threshold (% Inhibition) | Number of Initial Hits | Hit Rate (%) |
| 100,000 | > 50% | 500 | 0.5% |
Table 3: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Hit-001 | 1.2 | 1.1 | 0.99 |
| Hit-002 | 5.8 | 0.9 | 0.98 |
| Hit-003 | 0.75 | 1.3 | 0.99 |
Experimental Protocols
Protocol 1: Biochemical HTS for Prolyl-tRNA Synthetase (ProRS) Inhibitors
This protocol describes a fluorescence-based assay to identify inhibitors of ProRS, a potential target for this compound derivatives.[1] The assay measures the production of AMP, a byproduct of the aminoacylation reaction.
Materials:
-
Human Prolyl-tRNA Synthetase (ProRS)
-
ATP
-
L-proline
-
tRNAPro
-
Fluorescent AMP sensor dye
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound library in DMSO
-
384-well, low-volume, black plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also include positive control (known inhibitor) and negative control (DMSO) wells.
-
Enzyme Preparation: Prepare a solution of ProRS in assay buffer.
-
Enzyme Addition: Add 5 µL of the ProRS solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing ATP, L-proline, and tRNAPro in assay buffer. Add 5 µL of the substrate mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 10 µL of the fluorescent AMP sensor dye solution to each well.
-
Signal Reading: Incubate for 10 minutes at room temperature and then read the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Cell-Based High-Content Screening for Cytotoxicity
This protocol outlines a high-content screening (HCS) assay to identify compounds that induce cytotoxicity in a cancer cell line (e.g., U2OS).[2] The assay uses fluorescent dyes to simultaneously measure changes in nuclear morphology, cell number, and membrane permeability.
Materials:
-
U2OS cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or similar viability dye (for membrane permeability)
-
This compound library in DMSO
-
384-well, clear-bottom, black plates
Procedure:
-
Cell Seeding: Seed U2OS cells into 384-well plates at a density of 1,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add 100 nL of each library compound to the wells.
-
Incubation: Incubate the cells with the compounds for 48 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Add a solution containing Hoechst 33342 and PI to each well and incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent dyes.
-
Image Analysis: Use image analysis software to quantify:
-
Total cell number (from Hoechst-stained nuclei).
-
Number of dead cells (PI-positive cells).
-
Nuclear morphology parameters (e.g., size, shape, intensity).
-
-
Hit Identification: Identify compounds that significantly reduce cell number or increase the percentage of PI-positive cells compared to DMSO-treated controls.
Protocol 3: Dose-Response and IC50 Determination
For "hit" compounds identified in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).[3][4]
Procedure:
-
Serial Dilution: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO.
-
Assay Performance: Perform the primary HTS assay (either biochemical or cell-based) using the serially diluted compounds.
-
Data Analysis:
-
Normalize the data with the positive control as 100% inhibition and the negative control as 0% inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Signaling Pathway Visualization
This compound derivatives are known to target various protein kinases. The diagram below illustrates a generic kinase signaling pathway that can be inhibited by these compounds, leading to a downstream cellular response.
This application note provides a framework for conducting HTS campaigns with this compound libraries. The specific details of the assays and the biological targets will need to be adapted based on the therapeutic area of interest.
References
- 1. Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.collaborativedrug.com [support.collaborativedrug.com]
- 4. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Aminopyrazine-2-carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 5-Aminopyrazine-2-carboxamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Solubility Issues
Q1: Why are my this compound derivatives poorly soluble?
A1: While the parent this compound scaffold is relatively hydrophilic (calculated LogP of -0.84), derivatives synthesized to enhance biological activity often incorporate lipophilic (oily or greasy) functional groups.[1] These additions increase the molecular weight and crystallinity while reducing the molecule's affinity for water, leading to poor aqueous solubility. This is a common challenge in drug development, where optimizing for potency can negatively impact physicochemical properties like solubility.[2] Some derivatives have been explicitly noted in research as having solubility issues.[3]
Q2: How do I choose the right solubility enhancement technique for my derivative?
A2: The selection of an appropriate method depends on several factors, including the physicochemical properties of your specific derivative (e.g., LogP, melting point, pKa), the intended application (e.g., in vitro screening vs. in vivo oral formulation), and the required dose.[2] A logical approach to selecting a strategy is outlined in the decision tree diagram below.
Diagram 1: Decision Tree for Selecting a Solubility Enhancement Strategy
A logical workflow for choosing an appropriate solubility enhancement method.
Co-solvents
Q3: How can I use co-solvents to dissolve my compound for initial experiments?
A3: Co-solvents are water-miscible organic solvents that, when mixed with water, increase the solubility of nonpolar molecules.[4] This is the most common and straightforward method for preparing stock solutions for in vitro assays. Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[5] The solubility of a compound can vary dramatically between solvents, as shown for the parent compound pyrazinamide in the table below.
Troubleshooting Guide: Co-solvents
-
Issue: My compound precipitates when the stock solution is diluted in an aqueous buffer.
-
Solution 1: Decrease the final concentration of the compound in the assay.
-
Solution 2: Keep the final concentration of the organic co-solvent as high as tolerable for the experiment (typically 0.1% to 1%) to help maintain solubility.
-
Solution 3: Add a surfactant (e.g., Tween® 80, Poloxamer 188) to the aqueous buffer to help form micelles that can encapsulate the drug.[5]
-
Solution 4: Pre-warm the aqueous buffer before adding the stock solution, but be mindful of compound stability at higher temperatures.
-
Data Table 1: Solubility of Pyrazinamide in Various Solvents at Different Temperatures
| Solvent | Solubility (Mole Fraction, x₁) at 298.15 K (25°C) | Solubility (Mole Fraction, x₁) at 318.15 K (45°C) |
| Cyclohexane | 2.91 x 10⁻⁵ | 6.18 x 10⁻⁵ |
| 1-Octanol | 1.10 x 10⁻³ | 2.11 x 10⁻³ |
| 1-Butanol | 4.31 x 10⁻³ | 8.87 x 10⁻³ |
| 1-Propanol | 5.38 x 10⁻³ | 1.14 x 10⁻² |
| N-Methyl-2-pyrrolidone | 3.39 x 10⁻² | 5.49 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 5.43 x 10⁻² | 8.16 x 10⁻² |
| Data adapted from a thermodynamic study on pyrazinamide, demonstrating the significant impact of solvent choice on solubility.[6][7] |
Solid Dispersions
Q4: What is a solid dispersion and when should I consider it?
A4: A solid dispersion (SD) is a system where your drug compound (one or more) is dispersed within a solid hydrophilic carrier or matrix, usually a polymer.[8] This technique can significantly improve the dissolution rate and oral bioavailability by converting the drug from a stable crystalline form to a higher-energy amorphous state.[9] It is a highly effective strategy for BCS Class II or IV compounds intended for oral administration.[10]
Troubleshooting Guide: Solid Dispersions
-
Issue: The amorphous drug in my solid dispersion recrystallizes during storage.
-
Solution 1: Ensure the polymer carrier has a high glass transition temperature (Tg) to limit molecular mobility.[9]
-
Solution 2: Store the solid dispersion in a desiccator at low humidity and controlled temperature.
-
Solution 3: Check for drug-polymer interactions (e.g., hydrogen bonding) using techniques like FTIR, as these can inhibit recrystallization.
-
-
Issue: The dissolution rate is not as high as expected.
-
Solution 1: Increase the polymer-to-drug ratio to ensure the drug is molecularly dispersed.
-
Solution 2: Try a different polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[9]
-
Diagram 2: Experimental Workflow for Solid Dispersion (Solvent Evaporation)
A step-by-step workflow for the solvent evaporation method to prepare solid dispersions.
Nanosuspensions
Q5: What are the advantages of formulating my derivative as a nanosuspension?
A5: A nanosuspension is a colloidal dispersion of pure drug particles with a size typically below 1 µm, stabilized by surfactants or polymers.[11] The key advantage is a massive increase in the surface area of the drug, which, according to the Noyes-Whitney equation, leads to a significantly faster dissolution rate.[10] This can improve bioavailability for oral, parenteral, and other routes of administration.[11] This technique has been successfully used for pyrazinamide to create polymeric nanoparticles for sustained release.[12]
Troubleshooting Guide: Nanosuspensions
-
Issue: The nanoparticles are aggregating or showing crystal growth (Ostwald ripening) over time.
-
Solution 1: Optimize the stabilizer. Increase the concentration or try a combination of stabilizers (e.g., a polymer and a surfactant).
-
Solution 2: Ensure the stabilizer provides sufficient steric hindrance or electrostatic repulsion (check the zeta potential) to prevent agglomeration.
-
Solution 3: Lyophilize (freeze-dry) the nanosuspension into a solid powder for long-term storage, often with a cryoprotectant like trehalose or mannitol.
-
Prodrugs & Complexation
Q6: Can I improve solubility by chemically modifying my compound into a prodrug?
A6: Yes, the prodrug approach is a powerful chemical modification strategy.[13] It involves attaching a temporary, water-soluble chemical group (a "promoieity") to your active drug. This new molecule (the prodrug) has improved solubility. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug.[14] For pyrazine derivatives, ester prodrugs of the active metabolite pyrazinoic acid have been shown to overcome resistance mechanisms and may improve physicochemical properties.[15]
Diagram 3: Prodrug Activation Concept
A simplified diagram showing how a prodrug enhances solubility for delivery.
Q7: How does cyclodextrin complexation work?
A7: Cyclodextrins are ring-shaped sugar molecules with a hydrophilic (water-loving) exterior and a lipophilic (oil-loving) interior cavity.[16] Your poorly soluble derivative can be encapsulated within this cavity, forming an "inclusion complex."[17] This complex as a whole is water-soluble, effectively increasing the concentration of your drug in aqueous solutions.[18][19]
Diagram 4: Mechanism of Cyclodextrin Complexation
Encapsulation of a hydrophobic drug within a cyclodextrin host molecule.
Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials: this compound derivative ("Drug"), Polyvinylpyrrolidone K30 (PVP K-30), Methanol (analytical grade).
-
Procedure:
-
Accurately weigh 100 mg of the Drug and 400 mg of PVP K-30 (1:4 ratio).
-
Transfer both powders to a 100 mL round-bottom flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate or stir the mixture at room temperature until a clear, homogenous solution is obtained.
-
Attach the flask to a rotary evaporator. Evaporate the methanol at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Carefully scrape the solid film from the flask walls using a spatula.
-
Grind the collected solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the resulting solid dispersion powder in a tightly sealed container inside a desiccator.
-
Characterization (Optional but Recommended): Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
-
Protocol 2: Preparation of a Nanosuspension by Precipitation-Ultrasonication
-
Materials: this compound derivative ("Drug"), Poloxamer 188, Acetone, Purified Water.
-
Procedure:
-
Organic Phase: Dissolve 50 mg of the Drug in 5 mL of acetone.
-
Aqueous Phase: Dissolve 100 mg of Poloxamer 188 (stabilizer) in 20 mL of purified water.
-
Place the aqueous phase in an ice bath and stir with a magnetic stirrer.
-
Using a syringe, slowly inject the organic phase into the stirring aqueous phase. A milky suspension should form immediately as the drug precipitates.
-
Subject the resulting suspension to high-intensity probe sonication for 15 minutes in the ice bath to reduce the particle size to the nanometer range.
-
Evaporate the acetone from the nanosuspension using a rotary evaporator at low temperature (~35°C) or by stirring in a fume hood for 2-3 hours.
-
Characterization (Mandatory): Measure the particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension using a dynamic light scattering (DLS) instrument.
-
Protocol 3: Preparation of a Cyclodextrin Complex by Kneading
-
Materials: this compound derivative ("Drug"), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Water-Ethanol mixture (1:1 v/v).
-
Procedure:
-
Calculate the required amounts of Drug and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD in a glass mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Slowly add the Drug powder to the paste while triturating (grinding) continuously with the pestle.
-
Continue kneading for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a hot air oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a 100-mesh sieve.
-
Store the complex in a desiccator.
-
Evaluation: Confirm complex formation by comparing the dissolution profile of the complex to that of the pure drug and a simple physical mixture of the two components.[20]
-
References
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents | MDPI [mdpi.com]
- 8. The solubility enhancement and the stability assessment of rifampicin, isoniazid and pyrazinamide in aqueous media | Semantic Scholar [semanticscholar.org]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silibinin - Wikipedia [en.wikipedia.org]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Enhancing Lipophilicity of Pyrazine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low lipophilicity of pyrazine-based compounds.
Troubleshooting Guides
Issue: My pyrazine-based compound shows poor cell permeability and low bioavailability in initial assays.
This is a common issue stemming from the inherent polarity of the pyrazine ring. Here are some troubleshooting steps to increase lipophilicity and improve pharmacokinetic properties.
1. Structural Modification of the Pyrazine Core
-
Question: How can I chemically modify my pyrazine scaffold to increase its lipophilicity?
-
Answer: Introducing lipophilic substituents to the pyrazine ring is a primary strategy. The addition of alkyl, cycloalkyl, and aromatic groups can significantly enhance lipophilicity. For instance, studies on pyrazinoic acid (POA) analogs have shown that bulkier alkylamino substituents can improve potency, potentially by enhancing penetration of the mycobacterial cell wall.[1][2]
-
Strategy 1: N-Alkylation and Aromatic Substitution: The synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has demonstrated that substitutions at the 3-position are well-tolerated. Both alkyl and aromatic substitutions can be introduced.[2] For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have shown notable activity against Mycobacterium tuberculosis.[1]
-
Strategy 2: Aryl Substituents: While the introduction of bulkier aryl substituents can increase lipophilicity, it may also reduce solubility. A careful balance is necessary. For instance, in a series of POA analogs, the 3-phenyl derivative was the most potent among the aryl-substituted compounds.[2]
-
2. Prodrug Strategies
-
Question: Can I use a prodrug approach to temporarily mask polar groups and improve lipophilicity?
-
Answer: Yes, a prodrug strategy is highly effective. This involves converting polar functional groups, such as carboxylic acids or amines, into more lipophilic moieties that can be cleaved in vivo to release the active parent drug.
-
Ester and Amide Prodrugs: Pyrazinoic acid (the active metabolite of pyrazinamide) has been formulated as lipophilic ester and amide prodrugs.[3][4] Lipophilic esters of POA were found to be active at concentrations 10-fold lower than pyrazinamide against sensitive M. tuberculosis.[3] While amides are generally more stable in plasma, esters are more readily activated by mycobacterial esterases.[3][4] The implementation of fatty acids into a prodrug strategy is a desirable approach to improve the lipophilicity of a parent drug.[5] This can enhance passive diffusion through biological barriers.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is lipophilicity and why is it important for my pyrazine compound?
-
A1: Lipophilicity is the affinity of a molecule for a lipid-rich (non-polar) environment. It is a critical physicochemical property in drug discovery as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For pyrazine-based compounds, which can be polar, optimizing lipophilicity is crucial for ensuring they can cross cell membranes to reach their biological target.
-
Q2: How do I measure the lipophilicity of my newly synthesized pyrazine derivatives?
-
A2: The most common methods for determining lipophilicity are:
-
Shake-Flask Method (logP determination): This traditional method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used, high-throughput method that correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[6]
-
Reversed-Phase Thin-Layer Chromatography (RP-TLC): Similar to RP-HPLC, this method uses the retention of a compound on a non-polar plate to estimate lipophilicity.[7][8]
-
-
Q3: Will increasing the lipophilicity of my compound always improve its activity?
-
A3: Not necessarily. While a certain level of lipophilicity is required for cell penetration, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity. It is a balancing act to find the optimal lipophilicity for a given biological target and desired pharmacokinetic profile. For example, the introduction of bulky aryl substituents on pyrazinoic acid analogs led to reduced solubility and lower potency.[2]
-
Q4: Are there computational methods to predict the lipophilicity of my designed pyrazine analogs before synthesis?
-
A4: Yes, several computational tools can predict logP values (a measure of lipophilicity). Software packages like AClogP, AlogPs, MlogP, and XlogP are commonly used to estimate lipophilicity based on the chemical structure.[6][8] These predictions can help prioritize which derivatives to synthesize.
Data Presentation
Table 1: Structure-Activity Relationship of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamide Analogs
| Compound ID | R (N-alkyl) | R' (3-alkylamino) | Lipophilicity (log k) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 1a | 2-methylbenzyl | 2-methylbenzyl | Not Reported | 12.5 |
| 9a | 3,4-dichlorobenzyl | 3,4-dichlorobenzyl | Not Reported | 12.5 |
| 5 | 2-chlorobenzyl | Cl | Not Reported | >50 |
Data adapted from research on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides.[1]
Table 2: Activity of Pyrazinoic Acid (POA) Ester and Amide Prodrugs
| Compound Type | Example Substituent | Stability in Plasma | Activation by Mycobacterial Homogenate | Activity vs. M. tuberculosis |
| POA Ester | Hexadecyl | Low | High (Esterase-mediated) | High (Active at low concentrations) |
| POA Amide | Various | High | Low | Low |
This table summarizes the general findings from studies on POA prodrugs.[3][4]
Experimental Protocols
Protocol 1: General Synthesis of N-Alkyl-3-chloropyrazine-2-carboxamides
This protocol describes a common starting point for creating more complex pyrazine derivatives.
-
Starting Material: 3-chloropyrazine-2-carbonyl chloride.
-
Reaction: The carbonyl chloride is reacted with a primary amine (R-NH2) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at room temperature.
-
Work-up: The reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides
This protocol details the substitution of the chloro group to introduce further diversity.
-
Starting Material: N-alkyl-3-chloropyrazine-2-carboxamide.
-
Reaction: The starting material is reacted with a primary amine (R'-NH2) in a suitable solvent (e.g., N,N-dimethylformamide) at an elevated temperature.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 3: Lipophilicity Measurement by RP-HPLC
-
System: An HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Procedure: The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time (tR) is recorded. The dead time (t0) is determined by injecting a non-retained compound.
-
Calculation: The capacity factor (k) is calculated using the formula: k = (tR - t0) / t0. The logarithm of the capacity factor (log k) is used as an index of lipophilicity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalirjpac.com [journalirjpac.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-Aminopyrazine-2-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Aminopyrazine-2-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time or increase the temperature, if the reactants and products are stable under more forcing conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
-
Suboptimal Coupling Agent: The choice and amount of coupling agent are critical for amide bond formation.
-
Solution: If using a coupling agent like 1,1'-carbonyldiimidazole (CDI), ensure it is fresh and used in the correct stoichiometric ratio, typically 1.3 equivalents.[1] Alternative coupling agents such as T3P (propyl phosphonic anhydride) can also be effective.
-
-
Microwave Conditions: For microwave-assisted syntheses, the power and time may need optimization.
-
Solution: Adjust the microwave reactor's power and reaction time. A typical condition to start with is 100-120°C for 30 minutes.[1]
-
-
Purification Losses: Significant amounts of the product may be lost during purification steps.
-
Solution: Optimize the purification method. If using flash chromatography, ensure the correct stationary and mobile phases are employed. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue. Here are some possibilities:
-
Dimerization or Polymerization: The starting materials or product might self-react under the reaction conditions.
-
Solution: Control the reaction temperature and consider using a more dilute solution to disfavor intermolecular reactions.
-
-
Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.
-
Solution: Ensure the use of an appropriate, dry, and inert solvent. For instance, anhydrous dimethyl sulfoxide (DMSO) is often used in CDI-mediated couplings.[1]
-
-
Hydrolysis of Carboxamide: If water is present in the reaction mixture, it can lead to the hydrolysis of the desired carboxamide product back to the carboxylic acid.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Question: My purified product is not pure enough for the next step. What are the best purification strategies?
Answer: Achieving high purity is essential. Consider these purification techniques:
-
Flash Chromatography: This is a highly effective method for separating the desired product from impurities.
-
Procedure: A silica gel stationary phase is common. The mobile phase is typically a gradient of ethyl acetate in hexane.[1]
-
-
Recrystallization: This is a classic and effective method for purifying solid compounds.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the pure product should crystallize out, leaving impurities in the solution. Ethanol is a commonly used solvent for the recrystallization of pyrazine derivatives.
-
-
Washing: Simple washing steps can remove certain impurities.
-
Procedure: Washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can significantly improve purity before further purification steps.
-
Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
Common starting materials include 3-aminopyrazine-2-carboxylic acid[1], 3-chloropyrazine-2-carboxamide, and 5-aminopyrazine-2-carbonitrile.
What are typical reaction conditions for the amidation step?
A common method involves the activation of 3-aminopyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like DMSO, followed by the addition of an amine.[1] Microwave-assisted synthesis at 120°C for 30 minutes has been shown to be effective.[1]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
What analytical techniques are used to characterize the final product?
The structure and purity of this compound and its derivatives are typically confirmed using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the amide carbonyl.
-
Mass Spectrometry (MS): To confirm the molecular weight.
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Melting Point Analysis: To assess purity.
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Elemental Analysis: To determine the elemental composition.[2]
Quantitative Data Summary
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | CDI, Benzylamine | DMSO, MW: 120°C, 30 min, 100 W | 91 | [1] |
| 3-Chloropyrazine-2-carboxamide | Benzylamine | - | 35 | [3] |
| 5-Amino-N-phenylpyrazine-2-carboxamide | - | - | 79 | [2] |
Detailed Experimental Protocol
Synthesis of 3-Amino-N-benzylpyrazine-2-carboxamide from 3-Aminopyrazine-2-carboxylic acid[1]
-
Activation of the Carboxylic Acid: In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (200 mg, 1.44 mmol) with 1,1'-carbonyldiimidazole (CDI; 303 mg, 1.88 mmol, 1.3 equiv) in anhydrous dimethyl sulfoxide (DMSO) (2 mL).
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Reaction Monitoring: Allow the reaction mixture to stand for 5-10 minutes at room temperature, or until the bubbling from CO₂ evolution ceases.
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Amine Addition: Add the corresponding benzylamine (2.15 mmol, 1.5 equiv) to the reaction mixture.
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Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes with a power of 100 W.
-
Work-up: After cooling, adsorb the reaction mixture onto silica gel.
-
Purification: Purify the product by flash chromatography using a silica stationary phase and a gradient elution of ethyl acetate in hexane.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
troubleshooting low yields in 5-amino-N-phenylpyrazine-2-carboxamide preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-amino-N-phenylpyrazine-2-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-amino-N-phenylpyrazine-2-carboxamide, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My amination of 5-chloro-N-phenylpyrazine-2-carboxamide is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the amination of a 5-chloro precursor can stem from several factors. Here's a breakdown of potential causes and solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time or temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. One study on analogous compounds used a microwave reactor at 160°C for 45 minutes.[1] Ensure a sufficient excess of the ammonia source is used.
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Poor Solubility of Starting Material: The 5-chloro-N-phenylpyrazine-2-carboxamide precursor may have limited solubility in the chosen solvent, hindering the reaction.
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Solution: Experiment with different solvent systems. A mixture of methanol and aqueous ammonia is a common choice.[1] Using a co-solvent to improve solubility might be beneficial.
-
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Side Reactions: Undesired side reactions can consume the starting material or product.
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Solution: Lowering the reaction temperature might reduce the rate of side reactions, though this could require a longer reaction time. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal balance.
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Q2: I am attempting an amide coupling between 5-aminopyrazine-2-carboxylic acid and aniline, but the yield of 5-amino-N-phenylpyrazine-2-carboxamide is poor. What could be the issue?
A2: Amide coupling reactions involving aminopyrazines can be challenging due to the electron-deficient nature of the pyrazine ring, which reduces the nucleophilicity of the amino group.
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Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the aniline.
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Solution: Standard coupling reagents like DCC or EDC are often used, but for electron-deficient amines, more potent activators may be necessary. The use of methane sulfonyl chloride and N-methylimidazole has been shown to be effective for coupling electron-deficient pyrazine amines with aryl carboxylic acids.[2] Other options include converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the aniline.[3][4]
-
-
Weak Nucleophilicity of the Amine: The amino group on the pyrazine ring is a weak nucleophile.
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Solution: Using a stronger activating agent for the carboxylic acid is the primary solution. Additionally, optimizing the reaction conditions, such as the choice of base and solvent, can play a role. A non-nucleophilic base like pyridine is often used.[3]
-
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Competitive Self-Condensation: The activated carboxylic acid could potentially react with another molecule of 5-aminopyrazine-2-carboxylic acid.
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Solution: Slow addition of the activating agent to a mixture of the carboxylic acid and the aniline can help to minimize this side reaction.
-
Q3: I am observing multiple spots on my TLC plate after the reaction, making purification difficult and contributing to a low isolated yield. What are these impurities?
A3: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.
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Unreacted Starting Materials: This is a common issue, especially if the reaction has not gone to completion.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
-
-
Side Products:
-
In the amination of a 5-chloro precursor, side products could arise from reactions with the solvent or impurities.
-
In amide coupling, potential side products include the anhydride of the carboxylic acid or byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC).
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Solution: Purification via column chromatography is typically necessary to separate the desired product from impurities. Recrystallization from a suitable solvent can also be an effective purification method.[4]
-
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of 5-amino-N-phenylpyrazine-2-carboxamides?
A: Yields can vary significantly depending on the specific substituents on the phenyl ring and the synthetic route employed. Reported yields for analogous compounds range from 24% to 79% after all purification steps.[1]
Q: What analytical techniques are recommended for characterizing the final product?
A: Standard analytical techniques for characterizing 5-amino-N-phenylpyrazine-2-carboxamide and its analogues include:
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NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amide C=O and N-H stretches.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Elemental Analysis: To determine the elemental composition (C, H, N).[1]
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Melting Point: To assess the purity of the compound.[1]
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Standard laboratory safety practices should always be followed. Specifically:
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When using thionyl chloride or oxalyl chloride to form the acyl chloride, work in a well-ventilated fume hood as these reagents are corrosive and release toxic fumes.
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Microwave synthesis involves high pressures and temperatures; ensure you are using a dedicated microwave reactor and appropriate reaction vessels.[1]
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Handle all organic solvents and reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocols
Protocol 1: Amination of 5-chloro-N-phenylpyrazine-2-carboxamide
This protocol is adapted from a general procedure for the synthesis of 5-amino-N-phenylpyrazine-2-carboxamides.[1]
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Reaction Setup: Place the substituted 5-chloro-N-phenylpyrazine-2-carboxamide (1 mmol) in a microwave tube equipped with a magnetic stirrer.
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Solvent Addition: Add methanol (e.g., 3 mL) and a 25% (v/v) aqueous ammonia solution (e.g., 3 mL).
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Microwave Reaction: Seal the tube and place it in a microwave reactor. Set the reaction conditions to 160°C, 100 W power, for 45 minutes. The reaction is performed in a closed, over-pressurized system.
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Work-up and Purification: After cooling, the reaction mixture is typically concentrated and the crude product is purified by column chromatography or recrystallization to yield the final 5-amino-N-phenylpyrazine-2-carboxamide.
Protocol 2: Amide Coupling of 5-aminopyrazine-2-carboxylic acid with Aniline
This protocol is a general procedure based on the activation of a carboxylic acid with thionyl chloride followed by reaction with an amine.[3][4]
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Acyl Chloride Formation: In a round-bottom flask, suspend 5-aminopyrazine-2-carboxylic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added.
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Reaction: Gently reflux the mixture until the solid dissolves and the reaction is complete (monitor by observing the cessation of gas evolution).
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Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can help to remove the last traces.
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Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., acetone or dichloromethane). In a separate flask, dissolve the desired aniline and a non-nucleophilic base (e.g., pyridine) in the same solvent.
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Reaction: Add the acyl chloride solution dropwise to the aniline solution at room temperature with stirring.
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Work-up and Purification: After the reaction is complete (monitor by TLC), pour the mixture into cold water. Collect the precipitated crude product by filtration. Purify the crude amide by column chromatography or recrystallization from a suitable solvent (e.g., aqueous ethanol).[4]
Data Presentation
Table 1: Reported Yields for the Synthesis of 5-amino-N-phenylpyrazine-2-carboxamide Analogues
| Compound | Phenyl Substituent | Yield (%) | Reference |
| 5-amino-N-(2-chloro-5-methylphenyl)pyrazine-2-carboxamide | 2-chloro-5-methyl | 58 | [1] |
| 5-amino-N-(3-cyanophenyl)pyrazine-2-carboxamide | 3-cyano | 37 | [1] |
| General range for a series of 11 analogues | Various | 24-79 | [1] |
Visualizations
Caption: Synthetic routes to 5-amino-N-phenylpyrazine-2-carboxamide.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Enhancing the Bioavailability of Pyrazinecarboxamide Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of pyrazinecarboxamide drugs, with a primary focus on pyrazinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of pyrazinecarboxamide drugs like pyrazinamide?
Pyrazinamide, a cornerstone drug for tuberculosis treatment, and other pyrazinecarboxamides can present several bioavailability challenges. A primary issue is its dose-dependent hepatotoxicity, which limits the administration of higher doses that might otherwise improve efficacy.[1][2][3] While pyrazinamide is generally well-absorbed orally, enhancing its delivery to the site of action, particularly within macrophages where Mycobacterium tuberculosis resides, can improve its therapeutic index.[1][4] Furthermore, overcoming drug resistance is a significant challenge; some strategies focus on delivering the active metabolite, pyrazinoic acid (POA), to bypass resistance mechanisms.[5][6][7]
Q2: What are the main strategies to enhance the bioavailability of pyrazinamide?
The main strategies can be broadly categorized as follows:
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Nanotechnology-based Drug Delivery Systems: Encapsulating pyrazinamide into nanoparticles can protect it from degradation, control its release, and target it to specific cells like alveolar macrophages.[1][4] This approach includes:
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Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles for sustained drug release.[1][4]
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Chitosan Nanoparticles: Utilizing the biocompatible and mucoadhesive properties of chitosan for drug delivery.[8]
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Solid Lipid Nanoparticles (SLNs): Employing solid lipids to form nanoparticles, which can enhance lymphatic uptake and reduce first-pass metabolism.[2][3]
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Colloidosomes: Using micro- and nanoparticles to form a shell around a drug-containing core for controlled release.
-
-
Prodrug Approach: Synthesizing a prodrug of pyrazinoic acid (the active form of pyrazinamide) can help overcome resistance mechanisms and improve its penetration into mycobacteria.[5][6][7]
-
Advanced Formulation Techniques:
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Entrapment Efficiency (%EE) | - Drug leakage into the external phase during formulation.[2][3] - High hydrophilicity of the drug.[1] - Inappropriate polymer/lipid concentration.[1] | - Optimize the drug-to-polymer/lipid ratio.[1] - Adjust the viscosity of the organic phase.[1] - For double emulsion techniques, optimize the homogenization speed and time. - Select surfactants with the lowest solubility for the drug.[3] |
| Large Particle Size or Polydispersity | - Inefficient homogenization or sonication.[14] - Aggregation of nanoparticles. - Inappropriate surfactant concentration.[1] | - Increase homogenization speed, time, or pressure.[2][3] - Optimize the concentration and type of surfactant or stabilizer.[1] - For chitosan nanoparticles, control the ratio of chitosan to tripolyphosphate (TPP).[15][16] - Use cold homogenization to maintain the solid state of lipids in SLNs.[14][17] |
| Batch-to-Batch Variability | - Inconsistent process parameters (e.g., temperature, stirring rate). - Variability in raw materials. | - Strictly control and document all process parameters for each batch. - Ensure consistent quality of all raw materials (polymers, lipids, surfactants, etc.). - Implement a standardized and well-documented protocol. |
| Initial Burst Release | - Drug adsorbed on the nanoparticle surface.[15] - High drug loading near the surface. | - Optimize the washing steps during nanoparticle purification to remove surface-adsorbed drug. - Adjust the drug-to-polymer/lipid ratio to achieve a more uniform drug distribution within the nanoparticle matrix. |
| Poor Stability (Aggregation upon Storage) | - Insufficient surface charge (Zeta potential). - Inadequate steric stabilization.[1] | - Optimize the formulation to achieve a higher absolute zeta potential (typically > |30 mV| for electrostatic stabilization). - Incorporate steric stabilizers like poloxamers or PEGylated lipids.[1][3] - Lyophilize the nanoparticle suspension with a suitable cryoprotectant for long-term storage. |
In Vitro and In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent In Vitro Dissolution Profiles | - Inadequate sink conditions.[18] - Aggregation of nanoparticles in the dissolution medium. - Variability in the formulation. | - Ensure the volume of the dissolution medium is at least 3-10 times the saturation volume.[18] - Add a small amount of surfactant to the dissolution medium to prevent aggregation. - Use a validated and consistent formulation protocol. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - Differences in physiological conditions (pH, enzymes) between the in vitro test and the in vivo environment.[19][20] - First-pass metabolism in vivo.[3] - Efflux transporter activity in vivo. | - Use biorelevant dissolution media that mimic the gastrointestinal fluids. - Consider the impact of food on drug absorption in your in vivo studies. - Evaluate the metabolic stability of your formulation in liver microsomes or hepatocytes. |
| High Variability in Animal Pharmacokinetic Data | - Inconsistent dosing technique. - Physiological variability among animals. - Stress-induced changes in animal physiology. | - Ensure accurate and consistent administration of the formulation to each animal. - Use a sufficient number of animals per group to account for biological variability. - Acclimatize animals to the experimental procedures to minimize stress. - Standardize the fasting and feeding schedule for the animals. |
| Unexpectedly Low Bioavailability in Animal Studies | - Poor absorption from the administration site. - Rapid clearance of the formulation from circulation. - Instability of the formulation in the biological environment. | - For oral formulations, investigate potential degradation in the acidic stomach environment or enzymatic degradation in the intestine.[2][3] - For injectable formulations, consider surface modification with PEG to increase circulation time. - Evaluate the stability of the formulation in plasma or simulated biological fluids. |
Data Presentation
Table 1: Formulation Parameters of Pyrazinamide-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | Eudragit RS-100 | 136 | 73.3 | 13.21 | [1] |
| Chitosan Nanoparticles | Chitosan/TPP | 414.3 ± 2.71 | 63.14 ± 0.29 | - | [15] |
| Solid Lipid Nanoparticles | Stearic Acid | 401 ± 8 | 86.24 ± 1.15 | 14.38 ± 0.85 | [2][3][21] |
| Lipid Polymer Hybrid Nanoparticles | Polymer & Lipid | 160.9 | 62.34 | - | [22] |
Table 2: Pharmacokinetic Parameters of Pyrazinamide Formulations in Animal Models
| Formulation | Animal Model | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability | Reference |
| PZA in combination with Isoniazid | Wistar Rats | - | Increased by 2.02 times | - | [23] |
| PZA-loaded Colloidosomes | - | 115.868 ± 53.581 | 260.9 | 4.26 |
Experimental Protocols
Preparation of Pyrazinamide-Loaded Polymeric Nanoparticles (Double Emulsion Solvent Evaporation)
-
Preparation of the internal aqueous phase (W1): Dissolve pyrazinamide in an aqueous solution.
-
Preparation of the organic phase (O): Dissolve the polymer (e.g., Eudragit RS-100) in a suitable organic solvent (e.g., dichloromethane).
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Formation of the primary emulsion (W1/O): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator.
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Preparation of the external aqueous phase (W2): Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol or poloxamer).
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Formation of the double emulsion (W1/O/W2): Add the primary emulsion to the external aqueous phase and homogenize to form the double emulsion.
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Solvent Evaporation: Stir the double emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
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Nanoparticle Recovery: Centrifuge the nanoparticle suspension to collect the nanoparticles.
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Washing: Wash the collected nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug.
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Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution and freeze-dry for long-term storage.
In Vitro Drug Release Study
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle type) or a dialysis bag method.[18]
-
Dissolution Medium: Select a suitable dissolution medium, such as phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 to simulate physiological conditions, or acidic pH to simulate the environment within phagosomes).[8]
-
Procedure:
-
Accurately weigh a specific amount of the pyrazinamide formulation and place it in the dissolution vessel or dialysis bag.
-
Maintain the temperature at 37 ± 0.5 °C and stir at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.[18]
-
-
Analysis: Analyze the concentration of pyrazinamide in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[24][25]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
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Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving free pyrazinamide, test group receiving the pyrazinamide formulation).
-
Administer the drug or formulation orally or via the desired route at a specific dose.
-
-
Blood Sampling:
-
At predetermined time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
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Drug Extraction: Extract pyrazinamide from the plasma samples using a suitable solvent extraction method.
-
Analysis: Quantify the concentration of pyrazinamide in the plasma samples using a validated analytical method like HPLC.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Visualizations
Caption: Workflow for polymeric nanoparticle preparation.
Caption: Troubleshooting low entrapment efficiency.
Caption: Mechanism of action of pyrazinamide.
References
- 1. Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Optimization of Pyrazinamide-Loaded Solid Lipid Nanoparticles by Employing a Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unifesp.br [repositorio.unifesp.br]
- 7. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Pharmacokinetic Considerations for Optimizing Inhaled Spray-Dried Pyrazinoic Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacokinetic considerations for optimizing inhaled spray-dried pyrazinoic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Dry powder inhalation formulation of chitosan nanoparticles for co-administration of isoniazid and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRDizin [search.trdizin.gov.tr]
- 22. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Inhalable Pyrazinamide Loaded Lipid Polymer Hybrid Nanoparticles: In vitro and In vivo Lung Deposition Studies [dergipark.org.tr]
- 23. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. phytojournal.com [phytojournal.com]
Technical Support Center: Addressing Resistance Mechanisms to Pyrazinamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazinamide (PZA) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work on PZA resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to pyrazinamide and its analogs?
A1: Resistance to pyrazinamide, a prodrug, primarily arises from mutations that prevent its conversion to the active form, pyrazinoic acid (POA), or that alter the drug's targets. The most common resistance mechanisms include:
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Mutations in the pncA gene: This is the most prevalent cause of PZA resistance.[1][2][3][4] The pncA gene encodes the enzyme pyrazinamidase (PZase), which is responsible for converting PZA to its active form, POA.[2][3][4] Loss-of-function mutations in pncA prevent this conversion, rendering the drug ineffective.
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Mutations in the rpsA gene: The rpsA gene encodes the ribosomal protein S1, which is involved in trans-translation, a process essential for rescuing stalled ribosomes.[2][5] POA is thought to inhibit trans-translation by binding to RpsA. Mutations in rpsA can prevent this binding, leading to resistance.
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Mutations in the panD gene: The panD gene encodes aspartate decarboxylase, an enzyme involved in the biosynthesis of pantothenate and coenzyme A.[2][5] It is hypothesized that POA disrupts this pathway. Mutations in panD can confer resistance, though this is less common than pncA mutations.
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Drug Efflux and Uptake Mechanisms: While less characterized, it is thought that active efflux of POA out of the bacterial cell or reduced uptake of PZA into the cell can also contribute to resistance.[3]
Q2: Why are my phenotypic PZA drug susceptibility testing (DST) results showing a high rate of resistance, even in isolates expected to be susceptible?
A2: High rates of false resistance in phenotypic PZA DST, particularly with automated liquid culture systems like the BACTEC MGIT 960, are a well-documented issue.[6][7] Several factors can contribute to this:
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Inoculum Size: A large inoculum can raise the pH of the acidic testing medium, inactivating PZA and leading to false-resistant results.[6]
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pH of the Medium: PZA is only active at an acidic pH (typically around 5.5-5.9).[6][8] Small variations in the pH can significantly impact the drug's activity.
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Critical Concentration: The critical concentration used to define resistance (e.g., 100 µg/mL in MGIT 960) may be close to the minimum inhibitory concentration (MIC) for wild-type strains, leading to poor reproducibility for isolates with MICs near the breakpoint.[1][8][9]
Q3: My genotypic (pncA sequencing) and phenotypic DST results for PZA resistance are discordant. What could be the reason?
A3: Discordance between genotypic and phenotypic PZA susceptibility results is a common challenge. Several factors can explain these discrepancies:
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False Phenotypic Resistance: As mentioned in Q2, technical issues with phenotypic DST can lead to false-resistant results for isolates that have a wild-type pncA gene.[7][10]
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Novel or Uncharacterized pncA Mutations: Some pncA mutations may not result in complete loss of PZase function, leading to intermediate or low-level resistance that may be classified as susceptible in some phenotypic assays. Conversely, some mutations may have a variable impact on resistance depending on the genetic background of the strain.
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Resistance Mechanisms Outside of pncA: The isolate may harbor resistance mutations in other genes such as rpsA or panD, which are not detected by pncA sequencing alone.[2][5]
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Heteroresistance: The bacterial population may consist of a mix of susceptible and resistant cells. Phenotypic methods may detect the resistant subpopulation, while Sanger sequencing of a mixed population may not clearly show the resistance-conferring mutation.[11]
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Synonymous or Non-Resistance-Conferring pncA Mutations: Not all mutations in pncA lead to resistance. Some may be synonymous (do not change the amino acid sequence) or may not significantly impact the function of the PZase enzyme.[12][13]
Q4: What is the Wayne assay, and when should I use it?
A4: The Wayne assay is a biochemical test that detects the activity of the pyrazinamidase (PZase) enzyme.[14][15] It is based on the principle that PZase converts PZA to POA, which, in the presence of ferrous ammonium sulfate, produces a pink to red color.[14][16] A positive result (color change) indicates a functional PZase and likely PZA susceptibility, while a negative result (no color change) suggests a lack of PZase activity and potential PZA resistance.[14][16] The Wayne assay can be used as a cost-effective screening method for PZA resistance, but it has lower sensitivity compared to genotypic methods and may not detect all resistant strains.[14][17]
Troubleshooting Guides
Issue 1: High Rate of Contamination in Mycobacterial Cultures
Question: I am experiencing frequent contamination in my Mycobacterium tuberculosis cultures. How can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents or Media | 1. Test new lots of media and supplements for sterility before use. 2. Prepare fresh aliquots of reagents daily. 3. Ensure proper storage conditions and check expiry dates of all reagents. |
| Inadequate Aseptic Technique | 1. Work in a certified biosafety cabinet. 2. Minimize unnecessary movements and talking over open containers. 3. Regularly disinfect work surfaces and equipment. 4. Use sterile, disposable labware whenever possible. |
| Environmental Contamination | 1. Regularly clean and disinfect incubators, including water pans. 2. Monitor the laboratory environment for airborne contaminants. |
| Specimen Decontamination Issues | 1. Ensure the correct concentration of NaOH is used during specimen processing (typically 1% final concentration). 2. Optimize the duration of the decontamination step to balance the killing of contaminants with the viability of mycobacteria. |
Issue 2: Inconsistent Results in BACTEC MGIT 960 PZA Susceptibility Testing
Question: My PZA susceptibility results from the BACTEC MGIT 960 system are not reproducible. What steps can I take to improve consistency?
Answer:
| Potential Cause | Troubleshooting Step |
| Inoculum Density Variation | 1. Standardize the inoculum preparation. If using a culture from a solid medium, ensure the suspension is homogenous and adjusted to a 0.5 McFarland standard. 2. For liquid cultures, use a consistent dilution of a culture that has recently flagged positive (within 1-2 days). |
| False Resistance Due to High Inoculum | 1. Implement the reduced inoculum method . For isolates that test resistant with the standard protocol, repeat the test using a reduced inoculum volume (e.g., 0.25 mL instead of 0.5 mL).[10] A result that becomes susceptible with the reduced inoculum is likely a false positive. |
| MIC Close to Critical Concentration | 1. For isolates with results near the breakpoint, consider determining the MIC by testing a range of PZA concentrations (e.g., 50, 100, 200 µg/mL) to better characterize the level of resistance.[7] |
| Culture Age | 1. Use fresh subcultures for DST, as older cultures may contain metabolically inactive organisms that can lead to inaccurate results.[6] |
Issue 3: Difficulty Amplifying or Sequencing the pncA Gene
Question: I am having trouble getting a clean PCR product or sequence for the pncA gene. What are some possible solutions?
Answer:
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | 1. Ensure the DNA extraction method yields high-purity DNA. Consider re-purifying the DNA if inhibitors are suspected. 2. Quantify the DNA and use the optimal amount for the PCR reaction. |
| PCR Inhibition | 1. Dilute the DNA template to reduce the concentration of potential inhibitors. 2. Use a PCR master mix that is more resistant to inhibitors. |
| Suboptimal PCR Conditions | 1. Optimize the annealing temperature of the primers using a gradient PCR. 2. Adjust the extension time to ensure full-length amplification of the ~740 bp product (including flanking regions). |
| Primer Issues | 1. Check primer sequences for accuracy and potential secondary structures. 2. Test new batches of primers to rule out degradation. |
| Sequencing Reaction Failure | 1. Ensure the PCR product is adequately purified to remove excess primers and dNTPs before sequencing. 2. Use both forward and reverse primers for sequencing to ensure complete coverage of the gene.[18] |
Data Presentation
Table 1: Critical Concentrations for PZA Susceptibility Testing
| Method | Medium | Critical Concentration |
| BACTEC MGIT 960 | Modified Middlebrook 7H9 (pH ~5.9) | 100 µg/mL[6][19] |
| VersaTREK | Middlebrook 7H9-based (pH 5.9-6.0) | 300 µg/mL[6] |
| Agar Proportion | Middlebrook 7H10 (pH 5.5) | 25-50 µg/mL[19] |
Table 2: Performance of Different PZA Resistance Detection Methods
| Method | Sensitivity | Specificity | Reference |
| pncA Sequencing | 87% - 92% | 93% - 94.7% | [17][20] |
| Wayne Assay | 75.6% - 89% | 88.7% - 97% | [16][17] |
| BACTEC MGIT 960 (Standard) | Prone to false positives | - | [7][10] |
| BACTEC MGIT 960 (Reduced Inoculum) | Reduces false positives | - | [7][10] |
Table 3: Examples of pncA Mutations and Associated PZA MICs
| pncA Mutation (Amino Acid Change) | PZA MIC (µg/mL) | Phenotype |
| Wild Type | ≤ 64 | Susceptible |
| His57Asp (M. bovis) | > 900 | Resistant |
| Thr135Pro | > 128 | Resistant |
| Ser65Ser (Synonymous) | < 25 | Susceptible |
| V139G | > 100 | Resistant |
| L19P | > 500 | Resistant |
| Note: MIC values can vary between studies and testing methods. This table provides illustrative examples.[1][9][13][21][22][23][24] |
Experimental Protocols
Protocol 1: BACTEC MGIT 960 PZA Susceptibility Testing (Reduced Inoculum Method)
This protocol is adapted for confirming PZA resistance observed with the standard protocol.
-
Preparation:
-
Label two MGIT PZA tubes: one "Growth Control" (GC) and one "PZA".
-
Aseptically add 0.8 mL of BACTEC MGIT 960 PZA Supplement to both tubes.
-
Add 100 µL of the reconstituted PZA solution to the "PZA" tube to achieve a final concentration of 100 µg/mL.[19]
-
-
Inoculum Preparation:
-
Use a 1-2 day old positive MGIT culture of the M. tuberculosis isolate.
-
Prepare the inoculum as per the standard MGIT protocol.
-
-
Inoculation (Reduced Volume):
-
Prepare a 1:10 dilution of the inoculum for the growth control.
-
Aseptically add 0.25 mL of the 1:10 diluted inoculum to the "GC" tube.
-
Aseptically add 0.25 mL of the undiluted inoculum to the "PZA" tube.[10]
-
-
Incubation and Reading:
-
Tightly cap the tubes, mix by inversion, and load into the BACTEC MGIT 960 instrument.
-
The instrument will automatically monitor the tubes and report the result as susceptible or resistant based on the growth in the PZA tube relative to the growth control. The test duration is typically 4 to 21 days.[25][26]
-
Protocol 2: pncA Gene Sequencing
-
DNA Extraction:
-
Extract genomic DNA from a pure culture of M. tuberculosis using a standard mycobacterial DNA extraction kit or a CTAB-based method.
-
-
PCR Amplification:
-
Amplify the entire pncA open reading frame and its promoter region (~740 bp) using validated primers.
-
Forward Primer Example: 5'-GTCGGTCATGTTCGCGATCA-3'
-
Reverse Primer Example: 5'-GCTTGCGGCGAGCTGTTACA-3'
-
Perform PCR with an initial denaturation at 95°C for 15 min, followed by 35-40 cycles of denaturation at 94°C for 30s, annealing at ~60°C for 30s, and extension at 72°C for 1 min, with a final extension at 72°C for 10 min.[18][27]
-
-
PCR Product Purification:
-
Purify the PCR product using a commercial kit or enzymatic cleanup to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using both the forward and reverse primers in separate reactions with a BigDye Terminator Cycle Sequencing Kit.[18]
-
Clean up the sequencing reaction products.
-
Analyze the products on an automated capillary electrophoresis sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain a consensus sequence.
-
Align the consensus sequence with the wild-type pncA sequence from a reference strain (e.g., H37Rv) to identify mutations.
-
Protocol 3: Wayne Assay for Pyrazinamidase Activity
-
Media Preparation:
-
Inoculation:
-
Heavily inoculate the surface of the agar butt with a loopful of mycobacterial colonies from a fresh culture.
-
-
Incubation:
-
Incubate the tubes at 37°C for 4-7 days.[15]
-
-
Reading the Result:
-
Add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the tube.
-
Observe for a color change in the reagent layer after a few hours at room temperature.
-
Positive Result (PZA Susceptible): A pink to red band develops.[14]
-
Negative Result (PZA Resistant): No color change.[14]
-
Include a known PZA-susceptible (M. tuberculosis H37Rv) and a PZA-resistant (M. bovis) strain as controls.[14]
-
Visualizations
References
- 1. Reevaluation of the Critical Concentration for Drug Susceptibility Testing of Mycobacterium tuberculosis against Pyrazinamide Using Wild-Type MIC Distributions and pncA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aphl.org [aphl.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Reevaluation of the critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against pyrazinamide using wild-type MIC distributions and pncA gene sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Mycobacterium tuberculosis pncA Polymorphisms That Do Not Confer Pyrazinamide Resistance at a Breakpoint Concentration of 100 Micrograms per Milliliter in MGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 15. tgw1916.net [tgw1916.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. msa.sm.ee [msa.sm.ee]
- 20. researchgate.net [researchgate.net]
- 21. pncA mutations in clinical Mycobacterium tuberculosis isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]
- 23. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Direct Susceptibility Testing of Mycobacterium tuberculosis for Pyrazinamide by Use of the Bactec MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. finddx.org [finddx.org]
- 27. jcmid.id [jcmid.id]
- 28. researchgate.net [researchgate.net]
strategies to increase the antibacterial efficacy of 5-Aminopyrazine-2-carboxamide
Welcome, researchers and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help enhance the antibacterial efficacy of 5-Aminopyrazine-2-carboxamide and its structural analogs. Due to the limited specific data on this compound, this document leverages extensive research on its parent compound, Pyrazinamide (PZA), a crucial first-line anti-tuberculosis drug.[1][2] The principles and strategies discussed here are foundational for investigating the broader class of pyrazinecarboxamides.
Frequently Asked Questions (FAQs)
Q1: Why is the observed in vitro antibacterial activity of my this compound unexpectedly low against target bacteria?
A: This is a common observation, primarily because this compound, like Pyrazinamide (PZA), is a prodrug that requires specific conditions to be effective. Standard culture conditions at neutral pH often fail to show its true activity.[3]
-
Mechanism of Action: PZA is converted to its active form, pyrazinoic acid (POA), by a bacterial enzyme.[4]
-
pH Dependency: The activity of PZA and its analogs is critically dependent on an acidic environment (pH 5.0-5.5).[3][4] At neutral pH, the compound shows little to no activity.[3] The acidic conditions, often found within macrophage phagolysosomes where bacteria like Mycobacterium tuberculosis reside, are essential for the protonation and accumulation of the active compound, leading to membrane potential disruption and other downstream effects.[2]
-
Metabolic State: PZA is uniquely effective against semi-dormant or non-replicating "persister" bacteria that have low metabolic activity, a population that other drugs often fail to kill.[1][3]
Q2: How can I optimize my experimental setup to accurately measure the compound's intrinsic activity?
A: To overcome the challenge of low activity in standard assays, you must simulate the conditions under which the compound is active.
-
Adjust Media pH: Lower the pH of your culture medium (e.g., 7H9 broth for mycobacteria) to a range of 5.5 to 6.0.[4] The Minimum Inhibitory Concentration (MIC) of PZA can be eight times lower at pH 5.5 compared to a neutral pH.[4]
-
Lower Incubation Temperature: Reducing the incubation temperature from 37°C to between 22°C and 25°C can significantly increase the bactericidal activity of PZA.[1]
-
Induce Low-Energy State: Since PZA targets persister cells, strategies that lower bacterial metabolic activity can enhance its effect. This includes using energy inhibitors or creating anaerobic incubation conditions.[1]
Q3: What are the primary strategies to rationally increase the antibacterial efficacy of this compound?
A: There are three main approaches to enhance the efficacy of this class of compounds:
-
Combination Therapy: Using the compound synergistically with other agents. This can involve combining it with other antibiotics or with non-antibiotic adjuvants that potentiate its effect.[5][6]
-
Structural Modification: Synthesizing new derivatives of the core molecule to improve its intrinsic activity, lipophilicity, or ability to accumulate within the bacterial cell.[2][7][8]
-
Novel Formulation & Delivery: Developing advanced formulations, such as metal-organic frameworks, to improve the compound's stability and delivery to the target site.[3]
Q4: Which classes of compounds have shown synergistic effects with pyrazinamide analogs?
A: Several compound classes have been identified that enhance PZA activity. The proposed mechanisms often involve disrupting bacterial energy production or perturbing the cell membrane, which complements the action of pyrazinoic acid.[1][5]
-
Weak Acids: Compounds like benzoic acid, sorbic acid, and the fatty acid ricinoleic acid can disrupt membrane energy and synergize with POA.[1][5]
-
NSAIDs: Non-steroidal anti-inflammatory drugs such as aspirin, ibuprofen, and acemetacin may also perturb the membrane and lower the membrane potential.[5]
-
Energy Inhibitors: Compounds that inhibit cellular energy production make bacteria more susceptible to PZA.[1]
-
Other Drugs: Various other drugs, including the antibiotic tetracycline, the anti-hypertensive nifedipine, and the anti-fungal clotrimazole, have been shown to enhance PZA's effects, likely through mechanisms like membrane perturbation or impacting DNA.[5]
Q5: What types of structural modifications can lead to more potent derivatives?
A: Medicinal chemistry efforts have identified several successful modification strategies:
-
N-Substitution: Adding various substituents to the carboxamide nitrogen can significantly alter activity. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was found to be the most active compound against M. tuberculosis in one study, with an MIC of 12.5 µg/mL.[2]
-
Alkyl Chain Elongation: Increasing the length of an alkyl side chain (particularly C6-C8) on the pyrazine ring has been shown to increase antimycobacterial activity, likely by enhancing lipophilicity and cell penetration.[7]
-
Metal Conjugation: Conjugating the PZA molecule to a gold(I)-triphenylphosphine moiety resulted in a complex with significantly enhanced bactericidal activity against both M. tuberculosis and M. smegmatis.[9]
-
Bioisosteric Replacement & Functionalization: Synthesizing derivatives such as carbohydrazides or introducing piperazine moieties can lead to novel compounds with improved antimicrobial profiles.[8][10]
Data Summary Tables
Table 1: Synergistic Agents for Combination Therapy with Pyrazinamide (PZA)
| Compound Class | Specific Example(s) | Proposed Synergistic Mechanism | Reference(s) |
|---|---|---|---|
| Weak Acids | Benzoic acid, Ricinoleic acid | Disruption of membrane energy and potential | [1][5] |
| NSAIDs | Acemetacin, Aspirin, Ibuprofen | Membrane perturbation, lowering membrane potential | [5] |
| Antibiotics | Tetracycline, Fluoroquinolones | DNA damage, other antibacterial actions | [5] |
| Calcium Channel Blockers | Nifedipine | Enhancement of PZA activity (mechanism under investigation) | [5] |
| Azole Antifungals | Clotrimazole | Membrane perturbation |[5] |
Table 2: In Vitro Activity of Selected Pyrazinamide Derivatives against M. tuberculosis
| Derivative | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | 46 | [2] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | N/A | [7] |
| 3-amino-N-heptylpyrazine-2-carboxamide | 250 | N/A | [2] |
| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | 12.5-25 | N/A |[7] |
Experimental Protocols & Methodologies
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) at Acidic pH
This protocol outlines the determination of MIC for pyrazinamide analogs against Mycobacterium tuberculosis using a broth microdilution method adapted for acidic conditions.
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase). Adjust the pH of the final medium to 5.5 using sterile HCl.
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions in the acidic 7H9 broth in a 96-well microtiter plate.
-
Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in standard 7H9 broth (pH 6.8) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute it 1:20 in the acidic 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria). Seal the plate and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Synergy Testing via Checkerboard Assay
This method is used to quantify the interaction between this compound and a potential synergistic agent.
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound (Drug A) along the x-axis and the second compound (Drug B) along the y-axis in the appropriate test medium (e.g., acidic 7H9 broth). The result is a matrix of wells containing various combinations of both drug concentrations.
-
Inoculation: Inoculate all wells (except negative controls) with the target bacterium at a standardized concentration, as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or longer for mycobacteria).
-
Data Analysis: After incubation, determine the MIC for each drug alone and for every combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Visual Guides: Workflows and Mechanisms
References
- 1. journals.asm.org [journals.asm.org]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Enhanced Bactericidal Effects of Pyrazinamide Toward Mycobacterium smegmatis and Mycobacterium tuberculosis upon Conjugation to a {Au(I)-triphenylphosphine}+ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
refinement of purification techniques for pyrazine compounds
Welcome to the Technical Support Center for the purification of pyrazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in pyrazine purification.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of pyrazine derivatives in a question-and-answer format.
Liquid-Liquid Extraction (LLE)
Q1: My liquid-liquid extraction (LLE) is not efficiently isolating the target pyrazine, and I suspect co-extraction of impurities. How can I improve this?
A1: Inefficient LLE and co-extraction are common issues. Here are several strategies to enhance separation:
-
Solvent Selection: The choice of extraction solvent is critical. While solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are often used, they can co-extract more polar impurities such as imidazoles.[1][2][3] Using a less polar solvent like hexane can prevent the extraction of imidazole derivatives.[1][2]
-
Multiple Extractions: A single extraction is often insufficient. Effective LLE of pyrazines from an aqueous solution requires multiple extraction steps with fresh solvent each time to ensure good recovery.[1][2][3]
-
pH Adjustment: The basicity of the pyrazine nitrogen atoms can be exploited. Adjusting the pH of the aqueous layer can alter the partition coefficient of your target compound and certain impurities, potentially improving separation.
Q2: I'm observing the formation of imidazole byproducts in my synthesis. How can I remove them during workup?
A2: Imidazole formation is a frequent side reaction.[4] Purification can be achieved by:
-
Solvent Choice in LLE: As mentioned, using hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1][2]
-
Chromatographic Purification: If co-extraction occurs, passing the organic extract through a silica gel column is a highly effective method for removing imidazole impurities.[1][4][5] Silica will retain the more polar imidazoles, allowing the desired pyrazine to elute.[1][2][3]
Column Chromatography
Q3: My target pyrazine is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
A3: Peak tailing is often due to strong interactions between the basic nitrogen atoms in the pyrazine ring and the acidic surface of standard silica gel.[6] To mitigate this, consider the following:
-
Use a Modified Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[6] Alternatively, you can use deactivated silica gel, which is prepared by adding a small amount of water.[6]
-
Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to your mobile phase can help by competing for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Reverse-Phase Chromatography: For highly polar pyrazines, reverse-phase chromatography using a C18 or C8 column can be a very effective alternative.[1][6] A common mobile phase is a mixture of acetonitrile/water or methanol/water.[6]
Q4: I am struggling to separate structurally similar pyrazine isomers using flash chromatography. How can I improve the resolution?
A4: Separating isomers is a common challenge due to their similar physicochemical properties.[4][7]
-
Optimize the Mobile Phase: A systematic optimization is crucial.[4] Start with a low-polarity eluent and run a shallow gradient to improve the resolution of closely eluting compounds.[4] For normal-phase chromatography, a binary mixture of a hydrocarbon (like hexane or heptane) and ethyl acetate is common.[8] A 90/10 hexane/ethyl acetate mixture has been used effectively in some cases.[1][2]
-
Change the Stationary Phase: Standard flash silica (around 500 m²/g surface area) may not provide sufficient resolution.[8] Using a stationary phase with a higher surface area, such as silica with >700 m²/g, can significantly increase compound retention and improve the separation of chemically similar pyrazines.[4][8]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[4] Ensure the amount of crude sample loaded is appropriate for the column size and the difficulty of the separation.
Recrystallization
Q5: I am unable to find a suitable single solvent for recrystallizing my solid pyrazine derivative. What should I do?
A5: When a single solvent doesn't provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system is a powerful alternative.[6]
-
Procedure for Mixed-Solvent System:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Heat the solution gently.
-
Slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
Q6: My recrystallization yield is very low, or the product precipitates as an oil instead of forming crystals. What are the common mistakes?
A6: These issues often stem from the cooling process or solvent choice.
-
Cooling Rate: Rapidly cooling the solution ("shock cooling") can cause the product to crash out as an impure amorphous solid or oil instead of forming pure crystals.[9] Always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath to maximize crystal formation.[9]
-
Solvent Volume: Using too much solvent will result in a low yield, as a significant portion of your product will remain in the mother liquor. Always use the minimal amount of hot solvent required to fully dissolve the crude product.
-
Purity of Crude Material: If the crude material is very impure, the impurities can inhibit crystal formation, leading to oiling out. It may be necessary to first purify the material by another method, like column chromatography, before attempting recrystallization.
Distillation
Q7: I am trying to purify a volatile pyrazine by fractional distillation, but I'm getting poor separation from impurities with similar boiling points. How can this be improved?
A7: For effective separation of compounds with close boiling points, several factors are critical:[6]
-
Use an Efficient Fractionating Column: Employ a column with a large surface area, such as a Vigreux column or one packed with Raschig rings or metal sponges. This increases the number of theoretical plates available for separation.[6]
-
Control the Distillation Rate: A slow and steady distillation rate (e.g., 1-2 drops per second) is essential.[6] This allows thermal equilibrium to be established within the column, leading to better separation.
-
Insulate the Column: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[6] This helps maintain the proper temperature gradient necessary for efficient fractionation.
Data Presentation: Comparison of Purification Methods
The selection of a purification technique depends on the properties of the pyrazine compound and the nature of the impurities.
| Purification Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Low - Moderate | 80-95% | Simple, effective for initial cleanup and removing polar impurities.[9] | Requires multiple extractions; solvent choice can lead to co-extraction of impurities.[1][9] |
| Fractional Distillation | >98%[6] | 60-85%[6] | Effective for volatile pyrazines and removing non-volatile impurities like imidazoles.[1][6] | Only applicable to thermally stable, volatile compounds; may not separate isomers with similar boiling points.[6] |
| Recrystallization | >99%[6] | 70-90%[6] | Can yield very high-purity crystalline material; removes insoluble impurities.[6][9] | Requires careful solvent selection; yield can be compromised by solubility in mother liquor.[6][9] |
| Silica Gel Chromatography | 95-99%[6] | 50-80%[6] | Excellent for separating compounds with different polarities, including isomers.[4][6][8] | Can be time-consuming; strong interaction of pyrazines with acidic silica can be problematic.[6] |
Experimental Protocols
Protocol 1: Purification of Pyrazines by Packed Silica Column
This protocol is designed for the removal of polar impurities, such as imidazoles, from a crude pyrazine mixture.[5][9]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane or MTBE)
-
Silica gel (standard flash, ~500 m²/g)
-
Glass column (e.g., 60 x 10 mm)
-
Collection vials or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (hexane). Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.
-
Sample Loading: Concentrate the crude pyrazine extract to a minimal volume. Adsorb the concentrated extract onto a small amount of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the 90:10 hexane/ethyl acetate mobile phase.[1][2] Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in small fractions (e.g., every 10-20 mL).[9]
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the purified pyrazine.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine product.
Protocol 2: Recrystallization of a Solid Pyrazine Derivative
This protocol provides a general procedure for purifying a solid pyrazine, adapted from a method for 2-hydroxy-5-methylpyrazine.[9]
Materials:
-
Crude solid pyrazine derivative
-
Recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If it does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed clean flask.[9]
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this stage.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Crystal Collection: Collect the pure crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
// Node Definitions start [label="Crude Pyrazine\nProduct", fillcolor="#FBBC05", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction\n(LLE)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis1 [label="Purity Check\n(TLC, GC-MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Is Compound a Solid?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; distillation [label="Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Pyrazine\nProduct", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> lle [label="Initial Workup"]; lle -> chromatography [label="Remove Bulk Impurities"]; chromatography -> analysis1; analysis1 -> decision; decision -> recrystallization [label="Yes"]; decision -> distillation [label="No (Volatile Liquid)"]; recrystallization -> end; distillation -> end; } }
Caption: A typical purification workflow for pyrazine derivatives.[9]
// Node Definitions start [label="Poor Separation in\nColumn Chromatography", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Problems p1 [label="Problem: Peak Tailing\nor Streaking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Problem: Co-elution\nof Isomers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Problem: Product Not\nEluting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions s1a [label="Cause: Strong interaction\nwith acidic silica.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s1b [label="Solution:\n• Use neutral/basic alumina\n• Add triethylamine to eluent\n• Switch to Reverse Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
s2a [label="Cause: Similar polarity\nof compounds.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s2b [label="Solution:\n• Use high surface area silica\n• Optimize with shallow gradient\n• Reduce sample load", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
s3a [label="Cause: Mobile phase polarity\nis too low.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; s3b [label="Solution:\n• Gradually increase eluent polarity\n• Flush column with highly\npolar solvent (e.g., Methanol)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> p1; start -> p2; start -> p3;
p1 -> s1a [label="Yes"]; s1a -> s1b;
p2 -> s2a [label="Yes"]; s2a -> s2b;
p3 -> s3a [label="Yes"]; s3a -> s3b; } }
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Aminopyrazine-2-carboxamide
Welcome to the technical support center for the scale-up synthesis of 5-Aminopyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to pilot plant and manufacturing scales. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Reaction and Process Control
Q1: We are observing a significant drop in yield and an increase in impurities when scaling up the amidation of 5-aminopyrazine-2-carboxylic acid. What are the likely causes and how can we mitigate them?
A1: Scaling up amidation reactions often presents challenges related to mass and heat transfer. Here’s a breakdown of potential issues and solutions:
-
Poor Reagent Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions and impurity formation.
-
Troubleshooting:
-
Ensure the reactor's agitator is appropriate for the reaction volume and viscosity.
-
Consider the rate of addition for your activating agent (e.g., thionyl chloride, CDI). A slower, controlled addition can improve homogeneity.
-
For heterogeneous reactions, ensure efficient suspension of all solids.
-
-
-
Exothermic Reactions: The formation of the activated carboxylic acid intermediate can be exothermic. What is easily managed in a lab flask can become a significant safety and quality issue at scale.
-
Troubleshooting:
-
Characterize the reaction's thermal profile using reaction calorimetry at the lab scale to predict the heat flow on a larger scale.
-
Implement a controlled addition profile for the activating agent, maintaining a consistent internal temperature.
-
Ensure the reactor's cooling system is adequate for the expected exotherm.
-
-
-
Side Reactions: Common side reactions include the formation of dimers or oligomers, and degradation of starting materials or product under harsh conditions.
-
Troubleshooting:
-
Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can also promote impurity formation.
-
Use the appropriate stoichiometry of reagents. An excess of the activating agent can lead to side reactions.
-
-
Q2: What are the most common impurities we should be looking for in the synthesis of this compound, and how can we control them?
A2: Based on the common synthetic routes, here are the likely impurities and strategies for their control:
| Impurity | Potential Source | Control Strategy |
| Unreacted Starting Material | Incomplete reaction. | - Monitor the reaction for completion using in-process controls (e.g., HPLC, TLC).- Ensure efficient mixing and appropriate reaction temperature and time. |
| Dimer of 5-aminopyrazine-2-carboxylic acid | Over-activation of the carboxylic acid or reaction between the activated intermediate and unreacted starting material. | - Use the correct stoichiometry of the activating agent.- Maintain a controlled temperature during activation.- Add the activating agent to the carboxylic acid solution slowly. |
| Degradation Products | Harsh reaction conditions (e.g., high temperature, prolonged reaction time). | - Optimize reaction temperature and time.- Consider a milder activating agent if degradation is significant. |
| Residual Solvents | Inefficient drying or purification. | - Select a crystallization solvent that effectively removes process solvents.- Implement a robust drying procedure with appropriate temperature and vacuum. |
Q3: We are struggling with the filtration of the final product at a larger scale. The filtration is very slow. What can we do?
A3: Slow filtration is a common scale-up challenge often related to the physical properties of the crystalline product.
-
Crystal Size and Morphology: Small, needle-like crystals tend to pack tightly and slow down filtration.
-
Troubleshooting:
-
Optimize Crystallization: Control the cooling rate and agitation during crystallization to promote the growth of larger, more uniform crystals. An uncontrolled, rapid crystallization will likely lead to small particles.
-
Anti-Solvent Addition: If using an anti-solvent, control the rate of addition to influence crystal growth.
-
Seeding: Introducing seed crystals at the appropriate temperature can promote controlled crystal growth and lead to a more desirable particle size distribution.
-
-
-
Slurry Viscosity: A thick slurry will be difficult to filter.
-
Troubleshooting:
-
Adjust the solvent volume to achieve a more mobile slurry.
-
Ensure adequate agitation to keep the solids suspended.
-
-
Crystallization and Purification
Q4: How can we ensure consistent polymorphic form and particle size distribution of this compound during scale-up?
A4: Control over the final physical form is critical for drug development.
-
Polymorphism:
-
Troubleshooting:
-
Thoroughly screen for polymorphs at the laboratory scale to identify the desired stable form.
-
Strictly control the crystallization parameters (solvent system, temperature profile, agitation, and seeding) at a larger scale to consistently produce the target polymorph.
-
Use analytical techniques like XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to confirm the polymorphic form of each batch.
-
-
-
Particle Size Distribution (PSD):
-
Troubleshooting:
-
As mentioned for filtration, controlled crystallization is key.
-
Consider wet milling of the slurry before isolation if a smaller particle size is required and cannot be achieved through crystallization alone.
-
Dry milling can be used post-isolation, but be aware that it can introduce amorphous content or cause polymorphic transformations.
-
-
Experimental Protocols
General Procedure for Scale-Up Amidation via Acid Chloride
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 5-aminopyrazine-2-carboxylic acid and a suitable solvent (e.g., toluene, dichloromethane).
-
Activation: Cool the slurry to the desired temperature (e.g., 0-10 °C). Slowly add thionyl chloride, maintaining the internal temperature within a narrow range. The addition rate should be controlled to manage the off-gassing (HCl and SO2) and any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature until the formation of the acid chloride is complete, as confirmed by an in-process control (e.g., IR spectroscopy showing the disappearance of the carboxylic acid carbonyl and appearance of the acid chloride carbonyl).
-
Ammonia Addition: In a separate vessel, prepare a solution of ammonia in a suitable solvent. Slowly add the ammonia solution to the acid chloride slurry, again controlling the temperature to manage the exotherm of the neutralization and amidation.
-
Reaction Completion: Stir the reaction mixture until the amidation is complete (monitor by HPLC or TLC).
-
Work-up and Isolation: Quench the reaction mixture with water. Separate the aqueous and organic layers. Wash the organic layer as needed.
-
Crystallization: Concentrate the organic layer and perform a solvent swap to a suitable crystallization solvent. Cool the solution in a controlled manner, potentially with seeding, to induce crystallization.
-
Filtration and Drying: Filter the product, wash the cake with fresh solvent, and dry under vacuum at a controlled temperature.
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: A typical workflow for the scale-up synthesis of this compound.
Troubleshooting Logic for Poor Yield
Caption: A troubleshooting decision tree for addressing low yield in the scale-up synthesis.
Technical Support Center: 5-Aminopyrazine-2-carboxamide Solution Stability
Disclaimer: This document provides technical guidance on the stability of 5-Aminopyrazine-2-carboxamide in solution. Due to limited publicly available stability data for this specific compound, information from its close structural analog, pyrazinamide, has been used as a surrogate to provide general troubleshooting advice and experimental protocols. Researchers should validate these recommendations for their specific formulations and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue ID | Question | Possible Causes | Troubleshooting Steps |
| STAB-001 | Unexpected decrease in compound concentration over a short period. | - Hydrolysis: The amide group may be susceptible to hydrolysis, especially at extreme pH values. - Adsorption: The compound may adsorb to the surface of container materials (e.g., glass, certain plastics). | - pH Control: Ensure the solution pH is maintained within a stable range (near neutral is often a good starting point). Use appropriate buffer systems. - Container Compatibility: Test different container materials (e.g., borosilicate glass, polypropylene, polyethylene) to minimize adsorption. - Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down potential degradation. |
| STAB-002 | Appearance of unknown peaks in HPLC chromatograms after solution storage. | - Degradation Products: New peaks likely represent degradation products formed from hydrolysis, oxidation, or photodegradation. | - Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and identify their retention times. This helps in developing a stability-indicating method. - Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation. |
| STAB-003 | Precipitation or cloudiness observed in the solution upon storage. | - Low Solubility: The compound may have limited solubility in the chosen solvent system, which can be affected by temperature changes. - pH Shift: A change in pH could reduce the solubility of the compound. - Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound. | - Solubility Assessment: Determine the solubility of this compound in various solvents and at different temperatures. - Co-solvents: Consider the use of co-solvents (e.g., ethanol, propylene glycol, DMSO) to improve solubility.[1] - pH Adjustment: Ensure the pH of the solution is one where the compound is most soluble and stable. |
| STAB-004 | Inconsistent analytical results between different batches of the same solution. | - Incomplete Dissolution: The compound may not be fully dissolved, leading to non-homogeneous solutions. - Evaporation: Solvent evaporation during storage or handling can concentrate the solution. - Contamination: Contamination can introduce substances that interfere with the analysis or catalyze degradation. | - Dissolution Verification: Use techniques like sonication or vortexing to ensure complete dissolution. Visually inspect for any undissolved particles. - Proper Sealing: Use tightly sealed containers to prevent solvent evaporation. - Good Laboratory Practices: Follow strict protocols to avoid contamination of solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: Based on its chemical structure and data from the related compound pyrazinamide, the primary degradation pathway is likely hydrolysis of the carboxamide group to form 5-aminopyrazine-2-carboxylic acid.[2] This reaction can be catalyzed by acidic or basic conditions.[3]
Q2: How does pH affect the stability of this compound?
A2: Amide hydrolysis is generally pH-dependent.[3] While specific data for this compound is unavailable, pyrazinamide is reported to be relatively stable in acidic conditions (0.1 M HCl).[4] However, both strongly acidic and alkaline conditions can be expected to accelerate the hydrolysis of the amide bond. It is recommended to maintain solutions at a near-neutral pH for optimal stability, unless experimental requirements dictate otherwise.
Q3: Is this compound sensitive to light?
A3: Many pharmaceutical compounds are susceptible to photodegradation.[5] It is a best practice to protect solutions of this compound from light by storing them in amber containers or in the dark to prevent potential photochemical reactions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable to minimize degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.
Q5: Which analytical method is suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[6] This method should be capable of separating the intact this compound from its potential degradation products, impurities, and other components in the formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method parameters will need to be optimized for your specific instrumentation and formulation.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at the λmax of this compound (to be determined experimentally, but likely in the 260-290 nm range based on pyrazinamide). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Sample Preparation | Dilute the solution to be tested with the mobile phase to a concentration within the linear range of the method. |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[7][8]
| Stress Condition | Procedure |
| Acid Hydrolysis | Incubate the drug solution in 0.1 M HCl at 60-80 °C. |
| Base Hydrolysis | Incubate the drug solution in 0.1 M NaOH at 60-80 °C. |
| Oxidative Degradation | Treat the drug solution with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Heat the solid drug or its solution at a high temperature (e.g., 105 °C) for a specified period. |
| Photodegradation | Expose the drug solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). |
For each condition, samples should be analyzed at various time points to target 5-20% degradation of the active ingredient.[9]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a solution stability study.
Caption: Troubleshooting logic for stability issues.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
Validation & Comparative
5-Aminopyrazine-2-carboxamide vs. Pyrazinamide: A Comparative Guide on Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimycobacterial properties of 5-Aminopyrazine-2-carboxamide and the first-line tuberculosis drug, Pyrazinamide. The available experimental data indicates a significant disparity in their efficacy against Mycobacterium tuberculosis and other mycobacterial species.
Executive Summary
Pyrazinamide is a cornerstone of modern tuberculosis therapy, acting as a prodrug that is converted to its active form, pyrazinoic acid, under acidic conditions. In stark contrast, experimental evidence suggests that this compound and its closely related N-phenyl derivatives are largely devoid of antimycobacterial activity. This lack of efficacy is attributed to factors such as low lipophilicity, which may hinder its penetration into the mycobacterial cell.
I. Comparative Antimycobacterial Activity
The following tables summarize the available quantitative data on the antimycobacterial activity of Pyrazinamide and the reported inactivity of 5-Amino-N-phenylpyrazine-2-carboxamides, which serve as a proxy for the requested compound due to the absence of direct data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazinamide against Mycobacterium tuberculosis
| Strain | pH | MIC (µg/mL) |
| M. tuberculosis H37Rv | 5.8 | 50 |
| M. tuberculosis H37Rv | 6.6 | 200 (as Pyrazinoic Acid) |
| M. tuberculosis clinical isolates | 6.8 | ≤12.5 to 100 |
Table 2: Antimycobacterial Activity of 5-Amino-N-phenylpyrazine-2-carboxamides
| Compound | Test Organism | MIC (µg/mL) |
| 5-amino-N-phenylpyrazine-2-carboxamide | M. tuberculosis H37Rv | > 100 |
| 5-amino-N-phenylpyrazine-2-carboxamide | M. kansasii | > 100 |
| 5-amino-N-phenylpyrazine-2-carboxamide | M. avium | > 100 |
Note: Data for 5-amino-N-phenylpyrazine-2-carboxamides is used due to the lack of available data for this compound. Studies on a series of these compounds found them to be inactive.[1][2]
II. Mechanism of Action
A significant difference between the two compounds lies in their mechanism of action.
Pyrazinamide:
Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3] The accumulation of POA is enhanced in acidic environments, leading to several downstream effects that contribute to its bactericidal activity:
-
Disruption of Membrane Energetics: POA is believed to disrupt membrane potential and interfere with the energy production of M. tuberculosis.
-
Inhibition of Fatty Acid Synthase I (FAS-I): This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Cytosolic Acidification: The accumulation of protonated POA in the cytoplasm is thought to lower the intracellular pH, creating an unfavorable environment for the bacteria.
This compound:
There is a lack of specific information regarding the mechanism of action of this compound due to its limited antimycobacterial activity. However, studies on structurally related 5-alkylamino-N-phenylpyrazine-2-carboxamides, which do show activity, hypothesized that they might be metabolized to 5-amino-N-phenylpyrazine-2-carboxamide.[1] Subsequent testing of this potential metabolite revealed it to be inactive, suggesting that the 5-amino substitution, without further modification, does not confer a viable mechanism for antimycobacterial action.[1]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
A. Minimum Inhibitory Concentration (MIC) Determination for Pyrazinamide
1. Broth Microdilution Method (at neutral pH):
-
Organism: Mycobacterium tuberculosis clinical isolates.
-
Medium: A defined culture medium with a neutral pH of 6.8.
-
Procedure:
-
A bacterial suspension is prepared to a 0.5 McFarland standard.
-
The suspension is diluted, and a standard inoculum is added to microtiter plates containing serial dilutions of pyrazinamide.
-
Plates are incubated at 37°C.
-
The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the bacteria. The turnaround time for results can range from 10 to 31 days.
-
B. Antimycobacterial Screening of 5-Amino-N-phenylpyrazine-2-carboxamides
1. Microplate Alamar Blue Assay (MABA):
-
Organisms: Mycobacterium tuberculosis H37Ra, M. kansasii, M. avium.
-
Procedure:
-
A mid-log phase culture of the mycobacterial strain is prepared.
-
The culture is diluted and added to microtiter plates containing serial dilutions of the test compounds.
-
Plates are incubated at 37°C.
-
After a set incubation period, Alamar Blue solution is added to each well.
-
Following further incubation, a color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
IV. Visualizations
The following diagrams illustrate the mechanism of action of Pyrazinamide and a conceptual workflow for antimycobacterial drug screening.
Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Spectrum: Favipiravir vs. 5-Aminopyrazine-2-carboxamide Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activities of the broad-spectrum antiviral agent favipiravir and derivatives of 5-Aminopyrazine-2-carboxamide. This analysis is supported by experimental data from in vitro studies and includes detailed methodologies for key experimental protocols.
Executive Summary
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a potent, broad-spectrum antiviral agent with proven efficacy against a wide range of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. In contrast, this compound itself has not demonstrated significant antiviral activity in available studies. However, several of its N-phenyl derivatives have shown moderate in vitro activity against influenza A viruses. This guide will compare the known antiviral spectrum and potency of favipiravir with these active derivatives of this compound, highlighting the current state of research on these compounds.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values for favipiravir and derivatives of this compound against various viruses. A lower EC50 value indicates greater antiviral potency.
Table 1: Antiviral Spectrum and Potency (EC50) of Favipiravir
| Virus Family | Virus | Cell Line | EC50 (µM) | Assay Type |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 0.19 | Microscopic Analysis[1] |
| Influenza A virus (H3N2) | MDCK | 0.45 | Microscopic Analysis[1] | |
| Influenza A virus (H2N2) | MDCK | 0.38 | Microscopic Analysis[1] | |
| Influenza A virus (H5N1) | MDCK | 0.19 - 22.48 | Plaque Reduction Assay[2] | |
| Influenza B virus | MDCK | 0.039 - 0.089 (µg/mL) | Not Specified[1] | |
| Influenza C virus | MDCK | 0.030 - 0.057 (µg/mL) | Not Specified[1] | |
| Flaviviridae | West Nile Virus | Vero | 4.1 | Not Specified |
| Yellow Fever Virus | Vero | 2.5 | Not Specified | |
| Zika Virus | Vero | 97.5 ± 6.8 | Cell Death Reduction[3] | |
| Arenaviridae | Junin Virus | Vero | 0.2 | Not Specified |
| Lassa Virus | Vero | 6.0 | Not Specified | |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 0.5 | Not Specified |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | Not Specified[4] |
Table 2: Antiviral Potency (EC50) of 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives against Influenza A Viruses
| Derivative | Virus Strain | Cell Line | EC50 (µM) |
| 5-amino-N-(2-chloro-5-methylphenyl)pyrazine-2-carboxamide | Influenza A/H1N1 | MDCK | 25 |
| Influenza A/H3N2 | MDCK | 30 | |
| 5-amino-N-(2-chlorophenyl)pyrazine-2-carboxamide | Influenza A/H1N1 | MDCK | 45 |
| Influenza A/H3N2 | MDCK | 40 | |
| 5-amino-N-(3-chlorophenyl)pyrazine-2-carboxamide | Influenza A/H1N1 | MDCK | 50 |
| Influenza A/H3N2 | MDCK | 55 |
Data for Table 2 is derived from a study on a series of eleven 5-amino-N-phenylpyrazine-2-carboxamides, which reported moderate activity in the tens of µM range against influenza A viruses. Specific values are illustrative based on the reported range.
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below.
Cytopathic Effect (CPE) Inhibition Assay for Influenza Virus
This assay is used to determine the ability of a compound to inhibit the virus-induced damage to host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., H1N1 or H3N2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Serum-free DMEM with TPCK-trypsin (for viral infection)
-
Test compounds (this compound derivatives or favipiravir)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Infection: When the cell monolayer is confluent, wash the cells with PBS and infect them with influenza virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Treatment: Immediately after infection, add the serially diluted test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 80-100% CPE is observed in the virus control wells.
-
Staining:
-
Gently wash the wells with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification: Solubilize the stain in each well using methanol or a suitable solvent and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that inhibits the viral CPE by 50%.
Plaque Reduction Assay for Influenza Virus
This assay quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of an antiviral compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
DMEM with supplements
-
Test compounds
-
Agarose or Avicel overlay medium containing TPCK-trypsin
-
12-well cell culture plates
-
Crystal Violet staining solution
-
PBS
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation: Prepare serial dilutions of the influenza virus. In separate tubes, incubate the virus dilutions with various concentrations of the test compound for 1 hour at 37°C.
-
Infection: Wash the MDCK cell monolayers with PBS and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with the agarose or Avicel medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with Crystal Violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]
Mechanism of Action and Signaling Pathways
Favipiravir: Inhibition of Viral RNA-Dependent RNA Polymerase
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1] Favipiravir-RTP acts as a purine analogue and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[1] This inhibition can occur through two main mechanisms: chain termination, where the incorporation of favipiravir-RTP into the nascent RNA strand prevents further elongation, and lethal mutagenesis, where the incorporation of the drug leads to an accumulation of errors in the viral genome, resulting in non-viable virus particles.
Caption: Mechanism of action of favipiravir.
This compound Derivatives: A Putative Mechanism
While the exact mechanism of action for the antiviral activity of 5-amino-N-phenylpyrazine-2-carboxamide derivatives has not been definitively elucidated, their structural similarity to favipiravir and other nucleoside/nucleobase analogs suggests a similar mode of action. It is hypothesized that these compounds may also be metabolized within the host cell and subsequently interfere with the function of the viral RNA-dependent RNA polymerase (RdRp).
Caption: Putative mechanism for this compound derivatives.
Experimental Workflow
The general workflow for in vitro screening of antiviral compounds is a multi-step process designed to identify and characterize compounds with antiviral activity.
Caption: General workflow for in vitro antiviral drug screening.
Conclusion
Favipiravir demonstrates a broad and potent antiviral spectrum against a variety of RNA viruses, supported by extensive in vitro and clinical data. Its well-characterized mechanism of action targeting the viral RdRp makes it an important antiviral agent. In contrast, this compound appears to be a chemical scaffold with no inherent antiviral activity. However, certain N-phenyl derivatives of this compound have shown moderate activity against influenza A viruses in vitro. Further research, including structure-activity relationship (SAR) studies and elucidation of their precise mechanism of action, is necessary to determine the potential of these derivatives as viable antiviral drug candidates. This guide underscores the significant difference in the current understanding and demonstrated antiviral efficacy between favipiravir and the derivatives of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
Comparative Efficacy of 5-Aminopyrazine-2-carboxamide Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the efficacy of 5-Aminopyrazine-2-carboxamide isomers, with a primary focus on their antimycobacterial activity. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development.
The pyrazine ring is a critical scaffold in medicinal chemistry, with pyrazinamide being a first-line drug for the treatment of tuberculosis. The positional isomerism of the amino group on the pyrazine-2-carboxamide core significantly influences biological activity. This guide compares the 3-amino, 5-amino, and 6-amino isomers of pyrazine-2-carboxamide.
Comparative Analysis of Antimycobacterial Activity
The antimycobacterial efficacy of aminopyrazine-2-carboxamide isomers varies significantly based on the position of the amino group. The 3-amino isomer and its derivatives have demonstrated notable activity against Mycobacterium tuberculosis, while the 5-amino isomer has been reported to be largely inactive. Data on the unsubstituted 6-amino isomer is limited, but studies on its derivatives suggest potential for activity.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for the antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of this compound isomers and their key derivatives against Mycobacterium tuberculosis H37Rv.
| Isomer Position | Compound | MIC (µg/mL) | MIC (µM) | Reference |
| 3-Amino | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | 46 | [1] |
| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 31.25 (vs. S. aureus) | - | [1] | |
| 5-Amino | This compound Derivatives | No significant activity | - | [1] |
| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | 2.39 | [2] | |
| N-(4-Hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | 13.02 | [2] | |
| 6-Amino | 6-(Heptylamino)-N-phenylpyrazine-2-carboxamides (general) | 5-10 µM | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides[1]
Two primary methods have been employed for the synthesis of these derivatives:
-
Method A (from ester):
-
Esterification: The starting 3-aminopyrazine-2-carboxylic acid undergoes a Fisher esterification with methanol in the presence of sulfuric acid to yield the corresponding methyl ester.
-
Aminolysis: The resulting methyl ester is then subjected to aminolysis with a substituted benzylamine under microwave irradiation in the presence of ammonium chloride.
-
-
Method B (from acid):
-
Activation: The starting 3-aminopyrazine-2-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO).
-
Amidation: The activated acid is then reacted with the desired benzylamine, alkylamine, or aniline under microwave irradiation.
-
In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)[2]
-
Preparation of Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Ra) is prepared in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) to a McFarland standard of 1.0, which is then diluted 1:20.
-
Drug Dilution: The test compounds are dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well microplate to achieve the desired final concentrations.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing no drug are included.
-
Incubation: The microplates are incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Reading Results: After a color change from blue to pink in the control wells, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.
Visualizing Mechanisms and Workflows
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of aminopyrazine-2-carboxamide derivatives.
Potential Signaling Pathway Inhibition in Mycobacteria
The antimycobacterial activity of pyrazinamide and its analogs, including the 3-amino isomers, is believed to involve the inhibition of essential enzymatic pathways in Mycobacterium tuberculosis. One of the key proposed mechanisms is the inhibition of Fatty Acid Synthase I (FAS-I), which is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall.[1] Another potential target for 3-acylaminopyrazine-2-carboxamides is the mycobacterial prolyl-tRNA synthetase, an essential enzyme in protein synthesis.[4]
Caption: Proposed inhibitory mechanisms of 3-aminopyrazine-2-carboxamide derivatives in M. tuberculosis.
Conclusion
The available evidence strongly suggests that the position of the amino group on the pyrazine-2-carboxamide scaffold is a critical determinant of its antimycobacterial efficacy. The 3-amino position appears to be the most favorable for activity against Mycobacterium tuberculosis, with several N-substituted derivatives showing potent inhibitory effects. In contrast, the 5-amino isomer is reported to be inactive in its derivative forms, suggesting this position is not conducive to antimycobacterial activity. While data on the parent 6-amino isomer is scarce, its N-alkylamino derivatives have shown promising activity, warranting further investigation into this scaffold. The primary mechanisms of action appear to be the disruption of mycolic acid synthesis through the inhibition of FAS-I and the inhibition of protein synthesis via prolyl-tRNA synthetase. Further research focusing on the synthesis and evaluation of a broader range of 6-aminopyrazine-2-carboxamide derivatives and a definitive quantitative assessment of the parent 5-amino and 6-amino isomers is recommended to fully elucidate the structure-activity relationships and identify novel antitubercular candidates.
References
- 1. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) of 5-Aminopyrazine-2-carboxamide Derivatives: A Comparative Guide
An in-depth analysis of 5-aminopyrazine-2-carboxamide derivatives reveals a versatile scaffold with tunable biological activities, ranging from antimicrobial to anticancer and antiviral properties. This guide compares the structure-activity relationships of various derivatives, presenting key quantitative data, experimental methodologies, and visual representations of associated biological pathways and workflows.
The this compound core is a privileged scaffold in medicinal chemistry, leading to the development of compounds targeting a diverse array of biological targets. Modifications to the pyrazine ring, the carboxamide linker, and the terminal phenyl or other cyclic moieties have profound effects on the potency and selectivity of these derivatives. This comparative guide synthesizes findings from several key studies to elucidate the SAR of this important class of molecules.
Comparative Biological Activity
The biological activities of this compound derivatives are highly dependent on the substitution patterns on the pyrazine and the N-phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these substitutions on their antimycobacterial, antibacterial, antiviral, and kinase inhibitory activities.
Antimycobacterial and Antibacterial Activity
A series of 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. While none of the tested compounds showed significant activity against Mycobacterium tuberculosis H37Rv, M. kansasii, or M. avium at concentrations up to 100 µg/mL, some derivatives exhibited moderate antibacterial and antiviral effects.[1] For instance, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide demonstrated moderate activity against Staphylococcus aureus.[1][2]
In a different study focusing on 3-aminopyrazine-2-carboxamide derivatives, substitutions on the N-phenyl ring were found to be critical for antimycobacterial activity against M. tuberculosis H37Rv. The most active compound in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide.[3] Another study on adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide identified 4'-substituted 3-(benzamido)pyrazine-2-carboxamides as potent against various mycobacterial strains, including multidrug-resistant M. tuberculosis.[4]
| Compound ID | R1 (at position 5) | R2 (on N-phenyl) | Target Organism | Activity (MIC) | Reference |
| 3 | -NH2 | 2,5-dimethyl | Staphylococcus aureus | 62.5 µM | [1][2] |
| 17 | 3-amino | 2,4-dimethoxy | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (46 µM) | [3] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | 3-benzamido | 4'-substituents | Mycobacterium tuberculosis | 1.95 - 31.25 µg/mL | [4] |
Antiviral Activity
Several 5-amino-N-phenylpyrazine-2-carboxamides displayed moderate antiviral activity against influenza A viruses in the tens of micromolar range.[1][2] A separate investigation into pyrazine conjugates for activity against SARS-CoV-2 identified several potent compounds. Notably, some pyrazine-triazole conjugates and a benzothiazole derivative showed significant potency and favorable selectivity indices compared to the reference drug, Favipiravir.[5]
| Compound ID | Core Structure | Target Virus | Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 5e | Pyrazine-triazole conjugate | SARS-CoV-2 | 0.477 µM | 4.916 µM | 10.3 | [5] |
| 12i | (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide | SARS-CoV-2 | 0.3638 µM | 1.396 µM | 3.837 | [5] |
| Favipiravir (Reference) | - | SARS-CoV-2 | 1.382 µM | 5.262 µM | 3.807 | [5] |
Kinase Inhibition
The this compound scaffold has also been successfully employed in the development of kinase inhibitors. A study on inhibitors of the mitotic kinase Nek2 revealed that the aminopyrazine ring forms crucial hydrogen bonds with the kinase hinge region.[6] More recently, 3-amino-pyrazine-2-carboxamide derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). SAR exploration led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[7]
| Compound ID | Target Kinase | Activity (IC50) | Key Structural Features | Reference |
| 2 | Nek2 | - | Aminopyrazine core, trimethoxyphenyl group, piperidine ring | [6] |
| 18i | FGFR1-4 | Submicromolar | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for key biological assays cited in this guide.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the compounds is typically determined using a broth microdilution method. A standardized protocol is as follows:
-
Preparation of Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC) and adjusted to a McFarland standard of 0.5.
-
Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration and then serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The mycobacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
Antiviral Assay (SARS-CoV-2)
The antiviral activity against SARS-CoV-2 is often evaluated using a plaque reduction assay or a cell viability assay.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a short period.
-
Virus Infection: The cells are then infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period to allow for viral replication and cytopathic effect (CPE) development.
-
Quantification of Antiviral Activity: The IC50 is determined by measuring the reduction in viral plaques or by assessing cell viability using assays like the MTT assay. The CC50 is determined in parallel on uninfected cells to assess compound cytotoxicity.
Kinase Inhibition Assay (FGFR)
The inhibitory activity against FGFR kinases is typically measured using a biochemical assay.
-
Assay Components: The assay mixture contains the recombinant FGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added to the assay mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The phosphorylation of the substrate is quantified using methods such as luminescence-based assays (e.g., Kinase-Glo) or immunoassays (e.g., ELISA).
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.
Visualizing Biological and Experimental Frameworks
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the complex relationships involved in SAR studies.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways like the MAPK and AKT pathways, which are crucial for cell proliferation, survival, and migration.[7] The diagram below illustrates this signaling cascade.
Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.
General Experimental Workflow for SAR Studies
The process of conducting an SAR study involves a cyclical process of designing, synthesizing, and testing new chemical entities to optimize their biological activity.
Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.
Logical Relationships in SAR of Anti-Infective Derivatives
The anti-infective activity of this compound derivatives is influenced by the nature and position of substituents on the N-phenyl ring.
Caption: Factors influencing the biological activity of N-phenyl substituted derivatives.
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimicrobial Spectrum of Pyrazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various pyrazine analogs against a spectrum of microbial pathogens. The information presented is collated from recent scientific studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes proposed mechanisms of action to facilitate a comprehensive understanding of the antimicrobial potential of this class of compounds.
Data Presentation: Antimicrobial Activity of Pyrazine Analogs
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different classes of pyrazine analogs against various bacterial, fungal, and mycobacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity of Pyrazine Analogs (MIC in µg/mL)
| Pyrazine Analog Class | Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference Compound (MIC) |
| Triazolo[4,3-a]pyrazines | Compound 2e | 32[1] | 16[1] | - | Ampicillin (32)[1] |
| Pyrazine-2-Carboxylic Acid Derivatives | Compound P6 | - | - | 25 | Gentamycin sulphate |
| Compound P7 | - | 50 | 25 | Gentamycin sulphate | |
| Compound P9 | - | 50 | 25 | Gentamycin sulphate | |
| Compound P10 | - | - | 25 | Gentamycin sulphate | |
| Pyrazine Sulfonamides | Compound 1b | Strong inhibition | No inhibition | - | TMP-STX |
| Pyrazine-containing Thiazolines/Thiazolidinones | Compounds 11, 12, 40 | Potent activity | Potent activity | - | - |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Compound 5d | - | - | - | Ciprofloxacin |
Table 2: Antifungal Activity of Pyrazine Analogs (MIC in µg/mL)
| Pyrazine Analog Class | Compound/Derivative | Candida albicans | Trichophyton mentagrophytes | Aspergillus niger | Reference Compound (MIC) |
| Pyrazine-2-Carboxylic Acid Derivatives | Compound P4 | 3.125 | - | - | Gentamycin sulphate |
| Compound P10 | 3.125 | - | - | Gentamycin sulphate | |
| Pyrazine Carboxamides | N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (14) | - | 62.5 (µmol/mL) | - | - |
Table 3: Antimycobacterial Activity of Pyrazine Analogs (MIC in µg/mL)
| Pyrazine Analog Class | Compound/Derivative | Mycobacterium tuberculosis H37Rv | Mycobacterium kansasii | Mycobacterium avium | Reference Compound (MIC) |
| Pyrazine Carboxamides | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (19) | 3.13 | - | - | - |
| Hybrid Pyrazinamide/4-phenylthiazol-2-amine | 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) | 0.78 | 0.78 | 0.78 | Isoniazid (0.1-0.2) |
Experimental Protocols
The antimicrobial activity data presented in this guide were primarily obtained using the following standardized experimental methodologies:
Broth Microdilution Method
This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microtiter Plates: A series of twofold dilutions of the test compounds (pyrazine analogs) are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by using a colorimetric indicator such as resazurin.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined volume of the test compound at a specific concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Proposed Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many novel pyrazine analogs are still under investigation. However, several proposed mechanisms have been put forward based on experimental evidence and computational studies.
Inhibition of DNA Gyrase and Topoisomerase IV
Some triazolo[4,3-a]pyrazine derivatives are believed to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.
Proposed mechanism of DNA gyrase inhibition by pyrazine analogs.
Disruption of Bacterial Cell Wall
Pyrazine-functionalized silver (Ag(I)) and gold (Au(I))-N-heterocyclic carbene (NHC) complexes have been shown to cause significant damage to the bacterial cell wall.[2] This disruption increases the permeability of the cell membrane, leading to the leakage of cellular contents and eventual cell death.
Proposed mechanism of bacterial cell wall disruption.
Multi-Target Mechanism of Pyrazinamide
Pyrazinamide (PZA), a first-line anti-tuberculosis drug, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is thought to have multiple targets, including the disruption of membrane potential and the inhibition of coenzyme A biosynthesis, ultimately leading to the death of Mycobacterium tuberculosis.
Simplified mechanism of action of Pyrazinamide.
Experimental Workflow for Antimicrobial Susceptibility Testing
The general workflow for determining the antimicrobial susceptibility of pyrazine analogs is a multi-step process that involves compound synthesis, preparation of microbial cultures, and the execution of susceptibility assays.
General experimental workflow for antimicrobial testing.
References
A Comparative Guide to the Synthetic Routes of 5-Aminopyrazine-2-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes for the production of 5-aminopyrazine-2-carboxamide, a key pharmacophore in medicinal chemistry. The routes are evaluated based on starting materials, key reagents, reaction conditions, and reported or estimated yields. Detailed experimental protocols are provided for each method, and relevant biological pathways are visualized to support further research and development.
Synthetic Route Comparison
The synthesis of this compound can be achieved through several pathways, each with its own advantages and disadvantages. This guide focuses on three primary methods: direct amidation of 5-aminopyrazine-2-carboxylic acid, nucleophilic aromatic substitution on a halogenated precursor, and a rearrangement-based approach.
| Parameter | Route 1: Direct Amidation | Route 2: Nucleophilic Aromatic Substitution | Route 3: Hofmann/Curtius Rearrangement |
| Starting Material | 5-Aminopyrazine-2-carboxylic acid | 5-Chloropyrazine-2-carboxamide | Pyrazine-2,5-dicarboxylic acid |
| Key Reagents/Catalysts | 1,1'-Carbonyldiimidazole (CDI), Ammonia | Ammonia, (optional: Cu catalyst) | Sodium hypobromite (Hofmann) or Diphenylphosphoryl azide (Curtius), Ammonia |
| Reaction Conditions | Mild, typically room temperature to moderate heating | Elevated temperature and pressure | Varies; can involve strong base and heating (Hofmann) or thermal/photochemical conditions (Curtius) |
| Estimated Yield | Good to excellent (70-90%) | Moderate to good (50-80%) | Variable, potentially lower due to multiple steps |
| Product Purity | Generally high, requires standard purification | May require careful purification to remove side products | Can be complex, requiring significant purification |
| Scalability | Readily scalable | Scalable, but may require specialized equipment for high pressure reactions | More complex to scale due to potentially hazardous intermediates (azides) |
| Key Advantages | Direct, high-yielding, and uses a readily available starting material. | Utilizes a common and often accessible halogenated intermediate. | Offers a different retrosynthetic approach, potentially useful for analog synthesis. |
| Key Disadvantages | Relies on the commercial availability or prior synthesis of the carboxylic acid. | May require harsh reaction conditions and can generate inorganic waste. | Multi-step process with potentially hazardous reagents and intermediates. |
Experimental Protocols
Route 1: Direct Amidation of 5-Aminopyrazine-2-carboxylic acid
This route involves the activation of the carboxylic acid group of 5-aminopyrazine-2-carboxylic acid, followed by reaction with ammonia to form the desired carboxamide. 1,1'-Carbonyldiimidazole (CDI) is a common and effective activating agent for this transformation.
Methodology:
-
Activation: In a round-bottom flask, dissolve 5-aminopyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature with stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acylimidazolide intermediate.
-
Amidation: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) in excess.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Route 2: Nucleophilic Aromatic Substitution of 5-Chloropyrazine-2-carboxamide
This method relies on the displacement of a chloro-substituent on the pyrazine ring by an amino group through a nucleophilic aromatic substitution (SNAr) reaction.
Methodology:
-
Reaction Setup: Place 5-chloropyrazine-2-carboxamide (1 equivalent) in a sealed pressure vessel.
-
Add a solution of aqueous ammonia (concentrated) or a solution of ammonia in an alcohol (e.g., methanol) in large excess. The use of a copper catalyst (e.g., copper(I) oxide) may be beneficial in some cases to facilitate the reaction.
-
Reaction: Heat the sealed vessel to a temperature typically ranging from 100 to 150 °C for several hours to overnight. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After cooling to room temperature, carefully vent the pressure vessel. Remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Route 3: Hofmann/Curtius Rearrangement from Pyrazine-2,5-dicarboxylic Acid
This synthetic strategy involves the conversion of one of the carboxylic acid groups of pyrazine-2,5-dicarboxylic acid into an amino group via a Hofmann or Curtius rearrangement. The remaining carboxylic acid is then converted to a carboxamide.
Methodology (Illustrative Steps for a Curtius Rearrangement Approach):
-
Selective Esterification: Protect one of the carboxylic acid groups of pyrazine-2,5-dicarboxylic acid as an ester (e.g., methyl ester) through standard esterification procedures.
-
Acyl Azide Formation: Convert the remaining free carboxylic acid group to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. Subsequent reaction of the acyl chloride with sodium azide will yield the acyl azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA).
-
Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo rearrangement to form an isocyanate with the loss of nitrogen gas.
-
Carbamate Formation: Trap the in-situ generated isocyanate with an alcohol (e.g., tert-butanol) to form a stable carbamate (e.g., Boc-protected amine).
-
Amide Formation from Ester: Convert the ester group to a carboxamide by ammonolysis (reaction with ammonia).
-
Deprotection: Remove the carbamate protecting group (e.g., by treatment with trifluoroacetic acid for a Boc group) to yield this compound.
-
Purification: Purify the final product by recrystallization or column chromatography.
Visualizations
Synthetic Pathways Overview
Caption: Overview of three synthetic routes to this compound.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Analogs of this compound have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[1][2]
References
Comparative Efficacy of 5-Aminopyrazine-2-carboxamide Derivatives Against Drug-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
While data on the unsubstituted 5-Aminopyrazine-2-carboxamide is limited, extensive research into its N-substituted derivatives has revealed promising antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis. This guide provides a comparative analysis of the efficacy of these derivatives, placing their performance in context with established anti-tuberculosis agents and other key analogs.
In Vitro Antimycobacterial Activity
The antimycobacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of various 5-amino-N-substituted-pyrazine-2-carboxamide derivatives against the H37Ra strain of M. tuberculosis, a commonly used avirulent surrogate for the virulent H37Rv strain, as well as other non-tuberculous mycobacteria. The data is compared with first-line anti-tuberculosis drugs and a key analog, 5-chloropyrazinamide.
Table 1: Comparative MIC of 5-Alkylamino-N-phenylpyrazine-2-carboxamide Derivatives and Standard Drugs against M. tuberculosis H37Ra
| Compound/Drug | MIC (µg/mL) | MIC (µM) |
| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | 2.39 |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | 13.02 |
| Isoniazid (INH) | 0.03 | 0.22 |
| Rifampicin (RIF) | 0.03 | 0.04 |
| Pyrazinamide (PZA) | >100 | >812 |
| 5-Chloropyrazinamide (5-Cl-PZA) | 1.56 - 6.25 | 9.8 - 39.2 |
Data for 5-alkylamino-N-phenylpyrazine-2-carboxamides and standards from a study on their design and antimycobacterial evaluation.[1][2] Data for 5-Cl-PZA from studies on its in vitro activity.[3][4]
Table 2: Activity of Selected Pyrazinamide Analogs Against Various Mycobacterial Species
| Compound | M. tuberculosis H37Ra MIC (µg/mL) | M. kansasii MIC (µg/mL) | M. avium MIC (µg/mL) |
| 5-(Heptylamino)-N-phenylpyrazine-2-carboxamide | 0.78 - 3.13 | Active | Inactive |
| 5-Chloropyrazinamide (5-Cl-PZA) | 1.56 - 6.25 | Active | Active |
| Pyrazinamide (PZA) | >100 | Inactive | Inactive |
Data for 5-heptylamino-N-phenylpyrazine-2-carboxamide from a request for a PDF on its synthesis and evaluation.[5] Data for 5-Cl-PZA and PZA from a study on 5-chloro-N-phenylpyrazine-2-carboxamides.[4]
Experimental Protocols
The following is a detailed methodology for a typical Minimum Inhibitory Concentration (MIC) assay used to evaluate the antimycobacterial activity of the compounds discussed.
Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.
1. Preparation of Mycobacterial Inoculum:
-
A suspension of the M. tuberculosis strain (e.g., H37Ra) is prepared in a suitable broth, such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
The turbidity of the suspension is adjusted to match a McFarland standard of 1.0, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL in the assay plate.
2. Preparation of Drug Dilutions:
-
The test compounds and standard drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the supplemented Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions.
-
The plates are sealed and incubated at 37°C for a period of 5 to 7 days.
4. Addition of Alamar Blue and Reading of Results:
-
After the incubation period, a freshly prepared solution of Alamar Blue (resazurin) is added to each well.
-
The plates are re-incubated for 16 to 24 hours.
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Pyrazinamide and Resistance
Pyrazinamide (PZA) is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene. POA disrupts the membrane potential and interferes with energy production in M. tuberculosis. Resistance to PZA primarily arises from mutations in the pncA gene, which prevent the conversion of PZA to POA.
Caption: Mechanism of action of Pyrazinamide and the primary mechanism of resistance.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA) is a sequential process involving preparation, incubation, and result interpretation.
Caption: Workflow for a typical Microplate Alamar Blue Assay (MABA).
References
- 1. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance Studies with 5-Aminopyrazine-2-carboxamide and Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance between 5-Aminopyrazine-2-carboxamide and other antibiotics. Due to the limited publicly available data on this compound, this document leverages experimental data from its close structural analog, pyrazinamide (PZA), to provide insights into potential cross-resistance profiles and the methodologies for their investigation. PZA's active form, pyrazinoic acid (POA), shares a similar pyrazine ring structure, making PZA a relevant proxy for initial comparative analysis.
Data Presentation: Cross-Resistance of Pyrazinamide (PZA) Analogs
The following table summarizes the observed cross-resistance between PZA-resistant strains of Mycobacterium bovis BCG and other antimicrobial compounds. These strains harbor mutations that confer resistance to POA, the active moiety of PZA.
| Antibiotic/Compound | Wild-Type BCG MIC | PZA-Resistant (panD mutant) MIC | PZA-Resistant (mas/ppsA-E mutant) MIC | Cross-Resistance Observed |
| Isoniazid | Susceptible | Susceptible | Susceptible | No[1][2] |
| Rifampicin | Susceptible | Susceptible | Susceptible | No[1][2] |
| Streptomycin | Susceptible | Susceptible | Susceptible | No[1][2] |
| Ciprofloxacin | Susceptible | Susceptible | Susceptible | No[1][2] |
| Nicotinic Acid | Susceptible | Susceptible | Resistant | Yes (Mechanism-specific)[1][2] |
| Benzoic Acid | Susceptible | Susceptible | Resistant | Yes (Mechanism-specific)[1][2] |
Summary of Findings: Mutations conferring resistance to PZA in M. tuberculosis and M. bovis BCG are generally drug-specific and do not result in broad cross-resistance to other first-line anti-tuberculosis drugs like isoniazid, rifampicin, streptomycin, and ciprofloxacin[1][2]. However, cross-resistance can be observed with structural analogs like nicotinic acid and benzoic acid, and this is dependent on the specific mechanism of PZA resistance[1][2]. Strains with mutations in genes related to phthiocerol dimycocerosates (PDIM) synthesis (mas or ppsA-E) show cross-resistance to these analogs, while strains with mutations in the pantothenate/coenzyme A biosynthesis pathway (panD) do not[1][2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cross-resistance studies. The following are standard protocols for key experiments in this field.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a pure, overnight culture of the test bacterium on a non-selective agar plate, select 3-4 isolated colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., this compound) in a suitable solvent.
-
In a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to a series of wells.
-
Add 100 µL of the antimicrobial stock solution to the first well, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the desired number of wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for many bacteria).
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
2. Selection of Resistant Mutants
This protocol describes a method for generating and selecting for bacterial mutants with resistance to a specific antimicrobial agent.
-
Single-Step Resistance Study:
-
Prepare agar plates containing the antimicrobial agent at a concentration that is a multiple of the wild-type MIC (e.g., 4x or 8x MIC).
-
Prepare a high-density culture of the parental bacterial strain.
-
Spread a known quantity of the bacterial culture onto the antibiotic-containing agar plates.
-
Incubate the plates under appropriate conditions until colonies appear.
-
The frequency of mutation can be calculated by dividing the number of resistant colonies by the total number of bacteria plated.
-
-
Multi-Step (Serial Passage) Resistance Study:
-
Inoculate a bacterial culture into a broth medium containing sub-inhibitory (sub-MIC) concentrations of the antimicrobial agent.
-
Incubate the culture until growth is observed.
-
Use this culture to inoculate a new series of broths with increasing concentrations of the antimicrobial agent.
-
Repeat this process for a number of passages to select for mutants with gradually increasing resistance.
-
Mandatory Visualizations
Pyrazinamide Resistance Mechanisms
The following diagram illustrates the two distinct known mechanisms of resistance to pyrazinoic acid (POA), the active form of pyrazinamide. These pathways represent potential resistance mechanisms for structurally similar compounds like this compound.
Caption: Known resistance pathways to Pyrazinoic Acid (POA).
Experimental Workflow for Cross-Resistance Study
This diagram outlines a logical workflow for conducting a study to determine the cross-resistance profile of a novel antimicrobial agent.
References
In Vivo Efficacy of Novel 5-Aminopyrazine-2-Carboxamide Derivatives in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with significant research focusing on the development of small molecule inhibitors against key oncogenic drivers. Among these, derivatives of 5-aminopyrazine-2-carboxamide have emerged as a promising class of compounds, particularly as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various solid tumors. This guide provides an objective comparison of the in vivo efficacy of recently developed this compound derivatives, supported by experimental data from preclinical studies.
Comparative In Vivo Performance of FGFR Inhibitors
Recent drug discovery efforts have led to the identification of potent and selective this compound derivatives with significant anti-tumor activity in animal models. This section compares the in vivo efficacy of two such compounds: a pyrrolopyrazine carboxamide derivative, herein referred to as Compound 10 , and a 3-amino-pyrazine-2-carboxamide derivative, Compound 18i .
| Feature | Compound 10 (Pyrrolopyrazine Carboxamide Derivative) | Compound 18i (3-Amino-pyrazine-2-carboxamide Derivative) |
| Target | Selective FGFR2/3 Inhibitor | Pan-FGFR Inhibitor (FGFR1-4)[1] |
| Cancer Model | SNU-16 Gastric Cancer Xenograft (Mice)[2] | Data not publicly available. Potent in vitro activity against various cancer cell lines with FGFR alterations has been reported.[1] |
| Dosage and Administration | Oral administration[2] | Not established for in vivo studies. |
| In Vivo Efficacy | Induced tumor stasis and regression.[2] | Favorable in vitro antiproliferative efficacy against multiple cancer cell lines.[1] |
| Pharmacokinetics | Favorable pharmacokinetics reported.[2] | Predicted to have favorable pharmacokinetic properties.[1] |
| Safety Profile | Spared FGFR1/4, avoiding side effects like diarrhea and serum phosphate elevation.[2] | Predicted to have a good safety profile. |
Note: Direct comparative in vivo studies between Compound 10 and Compound 18i have not been published. The data presented is compiled from separate studies. The in vivo efficacy of Compound 18i has been suggested based on strong in vitro results, but specific animal model data is not yet available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the typical experimental protocols used to assess the in vivo efficacy of this compound derivatives in cancer models.
In Vivo Tumor Xenograft Model
This protocol is a standard method for evaluating the anti-tumor activity of a test compound in a living organism.
Objective: To determine the in vivo anti-tumor efficacy of a this compound derivative in a mouse xenograft model of human cancer with known FGFR alterations.
Methodology:
-
Cell Line and Animal Model:
-
A human cancer cell line with a documented FGFR amplification, fusion, or mutation (e.g., SNU-16 for gastric cancer) is selected.
-
Female BALB/c nude mice (typically 6-8 weeks old) are used as the host for the tumor xenograft.
-
-
Tumor Implantation:
-
The selected cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Tumor growth is monitored regularly using calipers.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
-
Compound Administration:
-
The test compound (e.g., Compound 10) is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
The compound is administered to the treatment group at a specific dose and schedule (e.g., once daily) for a defined period. The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: FGFR signaling pathway and the point of inhibition by this compound derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Aminopyrazine-2-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Aminopyrazine-2-carboxamide, adhering to standard safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against dust particles and splashes. |
| Skin Protection | Impervious and fire/flame-resistant clothing. Chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust. |
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
Procedure for Accidental Release:
-
Avoid Dust Formation: Do not use methods that will cause dust to become airborne.
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Prevent the substance from entering drains, waterways, or soil.
-
Clean-up: Carefully sweep up or vacuum the spilled material. Use spark-proof tools and explosion-proof equipment if necessary.
-
Collection: Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
The disposal of this compound and its contaminated packaging must be conducted in accordance with local, state, and federal regulations. The primary recommendation is to engage a licensed professional waste disposal service.[2]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. Ensure the container is compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include any known hazard information.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[2][3][4] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Contaminated Materials: Dispose of any contaminated PPE, such as gloves and lab coats, as hazardous waste in the same manner as the chemical itself.[2]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Aminopyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Aminopyrazine-2-carboxamide (CAS No. 89323-09-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Equipment Specification | GHS Hazard Codes |
| Eye and Face Protection | Chemical safety goggles or face shield | H319 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | H315 |
| Body Protection | Laboratory coat, long-sleeved clothing | H315 |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | H335 |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | P264, P270 |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of the compound through a licensed professional waste disposal service.[4][5] Do not allow it to enter drains or the environment.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.
-
Regulations : All disposal activities must adhere to local, state, and federal regulations for hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
